molecular formula C6H11N3O B1419784 1-(2-methoxyethyl)-1H-pyrazol-3-amine CAS No. 899899-20-8

1-(2-methoxyethyl)-1H-pyrazol-3-amine

Cat. No.: B1419784
CAS No.: 899899-20-8
M. Wt: 141.17 g/mol
InChI Key: CIZWSGSWDKEWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1H-pyrazol-3-amine (CAS 899899-20-8) is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This pyrazole derivative serves as a versatile building block in organic and medicinal chemistry, particularly for constructing more complex heterocyclic systems with potential biological activity. Its structure features an amine group at the 3-position of the pyrazole ring, which is substituted with a 2-methoxyethyl chain at the nitrogen atom (N1), making it a valuable precursor for further functionalization . The primary value of this amine lies in its role as a synthetic intermediate. Pyrazole and pyrazolone scaffolds are prominent in drug discovery due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties . Furthermore, the pyrazole core is a key structure in compounds that mimic purine bases, leading to applications in developing tyrosine kinase inhibitors and other bioactive molecules . Recent methodological advances allow for the direct preparation of N-substituted pyrazoles from primary amines, underscoring the relevance of this compound class in modern synthetic chemistry . Predicted physical properties include a density of approximately 1.193 g/cm³ and a boiling point of around 277°C at 760 mmHg . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers are advised to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

1-(2-methoxyethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZWSGSWDKEWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286438
Record name 1-(2-Methoxyethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899899-20-8
Record name 1-(2-Methoxyethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899899-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrazol-3-amine (CAS No. 899899-20-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyethyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a reactive amino group on the pyrazole ring with a flexible methoxyethyl side chain, make it a versatile intermediate in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, properties, applications in drug discovery, and essential safety information, tailored for professionals in the chemical and pharmaceutical sciences. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its diverse biological activities. The strategic incorporation of the 1-(2-methoxyethyl) substituent can enhance solubility, modulate metabolic stability, and provide a vector for further chemical modification, making this compound a subject of growing interest in the pursuit of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-methoxyethyl)-1H-pyrazol-3-amine is fundamental for its effective use in synthesis and drug design. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 899899-20-8[1]
Molecular Formula C₆H₁₁N₃O[1]
Molecular Weight 141.17 g/mol [1]
Physical Form Liquid[2]
Storage Temperature 2-8°C[1]

Synthesis and Manufacturing

The synthesis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine is typically achieved through the alkylation of a suitable pyrazole precursor. A common and logical synthetic route involves the reaction of 3-aminopyrazole with 1-bromo-2-methoxyethane. This reaction is a nucleophilic substitution where the nitrogen of the pyrazole ring attacks the electrophilic carbon of the bromoalkane.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the formation of the pyrazole ring, followed by the N-alkylation.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation A β-Ketonitrile C 3-Aminopyrazole A->C Condensation B Hydrazine B->C E 1-(2-methoxyethyl)-1H-pyrazol-3-amine C->E Alkylation D 1-Bromo-2-methoxyethane D->E

Figure 1: General synthetic workflow for 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure for the N-alkylation of 3-aminopyrazole, based on established chemical principles for similar transformations.

Materials:

  • 3-Aminopyrazole

  • 1-Bromo-2-methoxyethane

  • Potassium carbonate (K₂CO₃) or a similar base

  • Acetonitrile (CH₃CN) or another suitable polar aprotic solvent

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for reflux and work-up

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyrazole (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.

  • Reagent Addition: Add 1-bromo-2-methoxyethane (1.2 equivalents) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(2-methoxyethyl)-1H-pyrazol-3-amine as a pure liquid.

Applications in Drug Development

The primary application of 1-(2-methoxyethyl)-1H-pyrazol-3-amine is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer. The 3-aminopyrazole core is a privileged scaffold for binding to the hinge region of many protein kinases.

Role as a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted cancer therapies. The 3-aminopyrazole moiety can form crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The methoxyethyl group at the N1 position can be used to fine-tune the physicochemical properties of the final molecule, such as solubility and cell permeability, and can also occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Interaction cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule Hinge Hinge Region Pocket Hydrophobic Pocket Pyrazolamine 3-Aminopyrazole Core Pyrazolamine->Hinge Hydrogen Bonding R_group Further Substituents Pyrazolamine->R_group Scaffold for Further Synthesis Methoxyethyl 1-(2-methoxyethyl) Group Methoxyethyl->Pocket Hydrophobic Interaction

Figure 2: Conceptual interaction of a 1-(2-methoxyethyl)-1H-pyrazol-3-amine-derived inhibitor with a kinase active site.

While specific publicly available examples of marketed drugs directly using this intermediate are not readily found, its utility is evident in the patent literature for the discovery of new kinase inhibitors. For instance, aminopyrimidine derivatives based on pyrazole scaffolds are explored as protein kinase inhibitors for treating cell proliferative diseases like cancer.[3]

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of 1-(2-methoxyethyl)-1H-pyrazol-3-amine. A combination of spectroscopic and chromatographic techniques is employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.3 ppm), the two methylene groups of the ethyl chain (triplets, ~3.6 and ~4.1 ppm), and the protons on the pyrazole ring (doublets, ~5.7 and ~7.5 ppm), as well as a broad signal for the amine protons.
¹³C NMR Resonances for the methoxy carbon, the two methylene carbons, and the three carbons of the pyrazole ring.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight (141.17 g/mol ).
Infrared (IR) Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the ether linkage.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 1-(2-methoxyethyl)-1H-pyrazol-3-amine is not widely available, general safety precautions for aminopyrazole derivatives should be followed. Many aminopyrazoles are classified as irritants and may be harmful if swallowed or in contact with skin.[4][5]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage is at 2-8°C.[1]

GHS Hazard Information (Predicted for structurally similar compounds):

  • Pictograms: Exclamation mark (for skin/eye irritation), Health hazard (potential for more serious effects).

  • Hazard Statements: May include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

1-(2-methoxyethyl)-1H-pyrazol-3-amine is a strategically important building block for medicinal chemists, particularly those engaged in the discovery and development of novel kinase inhibitors. Its synthesis is achievable through standard organic chemistry transformations, and its structure offers multiple points for diversification. A thorough understanding of its properties, handling requirements, and role in structure-activity relationships is essential for its effective application in the synthesis of next-generation therapeutics. As the landscape of targeted therapies continues to evolve, the demand for such versatile and well-characterized intermediates is expected to grow.

References

  • MySkinRecipes. 1-(2-Methoxyethyl)-1H-pyrazol-3-amine. (URL not available)
  • MySkinRecipes. 1-(2-Methoxyethyl)-1H-pyrazol-3-amine. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(2-methoxyethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Unambiguous Structural Verification

In the landscape of modern drug discovery, pyrazole derivatives represent a "privileged scaffold," a molecular framework that consistently appears in a multitude of clinically successful therapeutic agents.[1][2][3] Their metabolic stability and versatile biological activities, ranging from anti-inflammatory to anti-cancer, make them cornerstones of medicinal chemistry.[4] The subject of this guide, 1-(2-methoxyethyl)-1H-pyrazol-3-amine, is a key intermediate used in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors for oncology.[5]

Therefore, the unequivocal confirmation of its molecular structure is not merely an academic exercise; it is a critical checkpoint that ensures the integrity of the entire drug development pipeline. An error in structural assignment can lead to the synthesis of incorrect downstream molecules, resulting in wasted resources, misleading biological data, and significant delays. This guide provides a comprehensive, multi-technique framework for the rigorous structure elucidation of this vital building block, grounded in the principles of self-validating protocols and authoritative analytical science.

The Elucidation Blueprint: An Integrated Analytical Strategy

The structure of an unknown or newly synthesized compound cannot be proven by a single technique. Instead, we construct a logical, self-reinforcing argument using data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective agreement provides the high degree of confidence required in pharmaceutical research. Our strategy for 1-(2-methoxyethyl)-1H-pyrazol-3-amine (Molecular Formula: C6H11N3O) involves a phased approach, starting with compositional analysis and culminating in the definitive mapping of atomic connectivity.

G cluster_0 Phase 1: Composition & Functional Groups cluster_1 Phase 2: Atomic Connectivity & Framework cluster_2 Phase 3: Absolute Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR ('H, ¹³C, DEPT) HRMS->NMR_1D Confirms Molecular Formula FTIR Infrared Spectroscopy (FTIR) FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Proton & Carbon Environments Final_Structure Confirmed Structure NMR_2D->Final_Structure Establishes Connectivity XRAY Single Crystal X-ray Crystallography Proposed_Structure Proposed Structure: 1-(2-methoxyethyl)-1H-pyrazol-3-amine Proposed_Structure->HRMS Predicts Exact Mass Proposed_Structure->FTIR Predicts Functional Groups Final_Structure->XRAY Provides Ultimate Proof (Optional)

Figure 1: Integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, we first confirm the compound's elemental composition and the presence of its key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the gold standard for determining the elemental composition of a small molecule. Unlike nominal mass spectrometry, it measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique molecular formula, as very few combinations of atoms will have the exact same mass. We use electrospray ionization (ESI) in positive ion mode, as the amine and pyrazole nitrogens are readily protonated to form a stable [M+H]⁺ ion.

Protocol: HRMS-ESI Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR instrument) via a syringe pump.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Compare the measured m/z of the most abundant ion to the theoretical exact mass calculated for the protonated molecule, [C6H11N3O+H]⁺.

Data Presentation: Expected HRMS Results

Parameter Expected Value Rationale
Molecular Formula C6H11N3O Based on synthetic precursors.
Calculated Exact Mass 141.09021 The theoretical mass of the neutral molecule.
Ion Species [M+H]⁺ Protonation of the basic nitrogen atoms.
Calculated m/z for [M+H]⁺ 142.09799 Mass of C6H12N3O⁺.

| Observed m/z | 142.0980 ± 0.0005 | A measured value within 5 ppm of the theoretical mass confirms the elemental composition.[6] |

Trustworthiness: A mass error of less than 5 parts per million (ppm) provides extremely high confidence in the assigned molecular formula, effectively ruling out other possible elemental compositions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the amine (N-H), ether (C-O), and aromatic-like pyrazole ring.[7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean crystal first.

  • Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3400-3250 Medium, Broad N-H Stretch Primary Amine (-NH₂)[8]
3100-3000 Medium-Weak C-H Stretch Aromatic C-H (Pyrazole Ring)
2950-2850 Strong C-H Stretch Aliphatic C-H (Methoxyethyl group)
~1620 Medium C=N Stretch Pyrazole Ring
~1550 Medium N-H Bend Primary Amine (-NH₂)

| 1120-1085 | Strong | C-O Stretch | Ether (C-O-C)[8] |

Trustworthiness: The combined presence of N-H, aliphatic C-H, and a strong C-O stretch provides direct, corroborating evidence for the amine and methoxyethyl moieties hypothesized in the proposed structure.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[9] It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiments: Acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to distinguish CH, CH₂, and CH₃ carbons)

    • 2D COSY (¹H-¹H Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

1D NMR Data Interpretation (¹H and ¹³C)

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C spectrum shows the number of unique carbon environments.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom #Structure FragmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
H4Pyrazole CH 5.5 - 5.7, d (J≈2 Hz), 1H95 - 98
H5Pyrazole CH 7.2 - 7.4, d (J≈2 Hz), 1H138 - 141
-Pyrazole C -NH₂-155 - 158
NH₂Amine NH3.5 - 4.5, br s, 2H-
N-CH₂ -CH₂4.1 - 4.3, t (J≈5 Hz), 2H50 - 53
CH₂-CH₂ -O3.6 - 3.8, t (J≈5 Hz), 2H70 - 73
O-CH₃ 3.3 - 3.4, s, 3H58 - 60

Note: Chemical shifts are predictions based on known pyrazole derivatives and substituent effects. Actual values may vary.

Expertise & Causality:

  • Pyrazole Protons (H4, H5): The two doublets in the aromatic region with a small coupling constant (~2 Hz) are characteristic of protons on a pyrazole ring at positions 4 and 5. H5 is typically downfield (higher ppm) due to its proximity to the electronegative N1 atom.

  • Amine Protons (NH₂): The broad singlet that disappears upon D₂O exchange is indicative of exchangeable amine protons.

  • Methoxyethyl Protons (Hα, Hβ, Hγ): The two triplets (Hα, Hβ) with identical coupling constants indicate a -CH₂-CH₂- system. The singlet integrating to 3H (Hγ) is the classic signature of a methoxy group.

2D NMR Connectivity Analysis (COSY, HSQC, HMBC)

2D NMR experiments are essential for assembling the fragments identified in the 1D spectra.

  • COSY: This experiment shows which protons are coupled (i.e., on adjacent carbons). We would expect a clear cross-peak between the Hα protons (~4.2 ppm) and the Hβ protons (~3.7 ppm), definitively establishing the ethyl fragment of the side chain.

  • HSQC: This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton signals.

  • HMBC: The Decisive Experiment: HMBC is the cornerstone of structural confirmation, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.[10] This allows us to connect the isolated molecular fragments. For 1-(2-methoxyethyl)-1H-pyrazol-3-amine, the following correlations are critical:

G H_alpha->C5 ³J H_alpha->C3 ³J H_alpha->C_beta ²J H_beta->C_alpha ²J H_beta->C_gamma ³J H_gamma->C_beta ²J H4->C5 ²J H5->C3 ³J

Figure 2: Key HMBC correlations confirming the structure.

Trustworthiness & Causality:

  • Hα to C3 & C5: The most critical correlation is from the N-CH₂ protons (Hα) to two pyrazole ring carbons (C3 and C5). This three-bond correlation (³J) is only possible if the methoxyethyl group is attached to the N1 position, unequivocally linking the side chain to the ring.

  • Hβ to Cγ: The correlation from the -CH₂-O- protons (Hβ) to the methoxy carbon (Cγ) confirms the ether linkage.

  • H5 to C3: The correlation between the two pyrazole ring protons and their respective carbons further validates the ring structure.

The combination of these correlations leaves no ambiguity about the molecular architecture.

Ultimate Proof: Single-Crystal X-ray Crystallography

While the suite of spectroscopic methods provides overwhelming evidence, single-crystal X-ray crystallography is considered the ultimate proof of structure.[11][12][13] It provides a three-dimensional map of electron density in the solid state, from which the precise position of every atom can be determined.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with a beam of X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.[14]

Obtaining a crystal structure would confirm the connectivity established by NMR and provide invaluable data on the molecule's solid-state conformation.

Conclusion

The structure elucidation of 1-(2-methoxyethyl)-1H-pyrazol-3-amine is a systematic process of evidence accumulation. High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy confirms the presence of the required amine and ether functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the definitive map of atomic connectivity, with key HMBC correlations serving as the lynchpin that connects the molecular fragments into the final, unambiguous structure. This rigorous, multi-technique approach ensures the absolute structural integrity of this vital pharmaceutical building block, safeguarding the foundation of subsequent drug development efforts.

References

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • 1-(2-Methoxyethyl)-1H-pyrazol-3-amine - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 8). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). MDPI. [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. (2014, August 8). ACS Publications. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). National Institutes of Health. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). MDPI. [Link]

  • Structure Elucidation of Organic Compounds - YouTube. (2023, June 9). YouTube. [Link]

  • Interpretation of mass spectra. (n.d.). [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (n.d.). MDPI. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (2025, August 8). ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Synthesis of new pyrazolo[1][5][11]triazines by cyclative cleavage of pyrazolyltriazenes - Beilstein Archives. (n.d.). [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid - IUCr Journals. (2022, February 16). IUCr Journals. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). MDPI. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023, October 23). YouTube. [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. (2017, December 13). ACS Publications. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Frontiers. [Link]

  • The crystal structure of bis(1H-pyrazole-carboxamidine-κN,N′)bis(nitrato-κO)-copper(II), C8H12CuN10O6 - ResearchGate. (2023, January 10). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Structure Elucidation of Small Molecules - Fiehn Lab. (n.d.). Fiehn Lab. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - MDPI. (n.d.). MDPI. [Link]

  • Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]

Sources

Technical Monograph: 1-(2-Methoxyethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-methoxyethyl)-1H-pyrazol-3-amine Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Strategic Scaffold for Kinase Inhibitor Design[1]

Executive Summary

1-(2-Methoxyethyl)-1H-pyrazol-3-amine (CAS 899899-20-8) is a high-value heterocyclic building block extensively utilized in the synthesis of small-molecule inhibitors targeting cyclin-dependent kinases (CDKs), Bruton’s tyrosine kinase (Btk), and Heat Shock Protein 90 (Hsp90).[1]

Unlike simple alkyl-pyrazoles, the 2-methoxyethyl side chain provides a critical "solubilizing tail." In the context of ATP-competitive inhibition, this moiety often extends towards the solvent-accessible region of the kinase binding pocket, improving physicochemical properties (LogD, solubility) without compromising ligand efficiency. This guide dissects the synthesis, regiochemical challenges, and application of this scaffold in modern drug discovery.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 1-(2-methoxyethyl)pyrazol-3-amine
CAS Number 899899-20-8
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
SMILES COCCN1C=CC(=N1)N
Physical State Viscous oil or low-melting solid (depending on purity)
pKa (Calculated) ~3.5 (pyrazole N), ~16 (exocyclic amine)
Solubility High in DMSO, MeOH, DCM; Moderate in Water
Key Impurity N2-isomer: 1-(2-methoxyethyl)-1H-pyrazol-5-amine

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of N-alkylated aminopyrazoles presents a classic regiochemical dilemma. The tautomeric nature of the pyrazole ring allows alkylation at either the N1 or N2 position.

Pathway A: Direct Alkylation (Discovery Route)
  • Mechanism: Nucleophilic substitution of 3-aminopyrazole (or protected analog) with 1-bromo-2-methoxyethane.

  • Pros: Readily available starting materials; one-step reaction.

  • Cons: Severe Regioisomerism. Alkylation often yields a mixture of the desired 3-amine (N1-alkylated) and the undesired 5-amine (N2-alkylated). Separation requires tedious chromatography.

  • Optimization: Using soft bases (Cs₂CO₃) in polar aprotic solvents (DMF) can marginally improve the N1:N2 ratio, but mixtures are inevitable.

Pathway B: De Novo Cyclization (Process Route)
  • Mechanism: Condensation of (2-methoxyethyl)hydrazine with 3-ethoxyacrylonitrile (or 3,3-diethoxypropionitrile).

  • Pros: Regiospecific. The hydrazine substituent is fixed prior to ring formation, exclusively yielding the 1-(2-methoxyethyl)-1H-pyrazol-3-amine isomer.

  • Cons: Requires hydrazine synthesis or sourcing; multi-step if hydrazine is not commercial.

Visualization: Synthetic Decision Matrix

SynthesisPathways cluster_legend Route Selection Start_Alk 3-Aminopyrazole Reagent_Alk + 1-Bromo-2-methoxyethane (Base: Cs2CO3) Start_Alk->Reagent_Alk Product TARGET: 1-(2-methoxyethyl)-1H-pyrazol-3-amine Reagent_Alk->Product ~60% (N1 Attack) Isomer IMPURITY: 1-(2-methoxyethyl)-1H-pyrazol-5-amine Reagent_Alk->Isomer ~40% (N2 Attack) Start_Cyc (2-Methoxyethyl)hydrazine Reagent_Cyc + 3-Ethoxyacrylonitrile Start_Cyc->Reagent_Cyc Reagent_Cyc->Product >95% Regioselectivity (Cyclocondensation)

Caption: Comparison of Direct Alkylation (Route A) vs. De Novo Cyclization (Route B). Route B offers superior regiocontrol for scale-up.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via Cyclization (Recommended)

Use this method for >5g scale-up to avoid chromatographic separation of isomers.

Reagents:

  • (2-Methoxyethyl)hydrazine dihydrochloride (1.0 equiv)

  • 3-Ethoxyacrylonitrile (1.1 equiv)

  • Ethanol (anhydrous)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

Step-by-Step Methodology:

  • Free Base Formation: In a dry 3-neck flask under N₂, suspend (2-methoxyethyl)hydrazine dihydrochloride in anhydrous ethanol.

  • Neutralization: Add NaOEt solution (21% in EtOH) dropwise at 0°C. Stir for 30 min.

  • Addition: Add 3-ethoxyacrylonitrile dropwise to the hydrazine mixture, maintaining temperature <10°C.

  • Cyclization: Warm the mixture to reflux (80°C) and stir for 3–5 hours. Monitor by LC-MS for the disappearance of the nitrile intermediate.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH 95:5) to remove trace polymeric side products.

  • Validation:

    • 1H NMR (DMSO-d6): δ 7.35 (d, 1H, H-5), 5.38 (d, 1H, H-4), 4.50 (br s, 2H, NH₂), 3.98 (t, 2H, N-CH₂), 3.60 (t, 2H, O-CH₂), 3.22 (s, 3H, O-CH₃).

    • Note: The distinct doublet for H-5 and H-4 confirms the pyrazole ring.

Protocol B: Direct Alkylation (Small Scale / Discovery)

Use this method if hydrazine starting material is unavailable and isomer separation is acceptable.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)[2]

  • 1-Bromo-2-methoxyethane (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • DMF (Dry)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminopyrazole in dry DMF (0.5 M concentration).

  • Base Addition: Add Cs₂CO₃ and stir at room temperature for 15 minutes.

  • Alkylation: Add 1-bromo-2-methoxyethane dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Isomer Separation (Critical):

    • The reaction yields a mixture of N1 (Target) and N2 (Impurity).

    • TLC: The N1-isomer (Target) is generally less polar than the N2-isomer due to the free amine being further from the alkyl chain steric bulk, though this varies by solvent system.

    • Column: Silica gel chromatography using a gradient of 0-10% MeOH in DCM.

    • Identification: Use NOESY NMR to confirm structure. The N1-isomer will show NOE correlation between the N-CH₂ protons and the H-5 pyrazole proton. The N2-isomer (5-amino) will show NOE between N-CH₂ and the H-4 proton (or lack H-5 correlation).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibition.

  • Solubility & ADME: The methoxyethyl tail reduces lipophilicity (LogP) compared to a propyl or butyl chain, improving metabolic stability and water solubility.

  • Binding Mode: In CDK2/CDK9 inhibitors, the pyrazole N2 acts as a hydrogen bond acceptor for the hinge region (e.g., Leu83 in CDK2), while the exocyclic amine (N3) acts as a hydrogen bond donor. The methoxyethyl group points towards the solvent front, often tolerating bulk without steric clash.

Visualization: Mechanism of Action (Hinge Binding)

KinaseBinding cluster_SAR SAR Logic Scaffold 1-(2-methoxyethyl)-1H-pyrazol-3-amine (Scaffold) Hinge Kinase Hinge Region (e.g., CDK2 Leu83) Scaffold->Hinge H-Bond Acceptor (N2) Scaffold->Hinge H-Bond Donor (3-NH2) Solvent Solvent Front (Water Environment) Scaffold->Solvent Methoxyethyl Tail (Solubilizing)

Caption: The scaffold acts as a hinge binder. The methoxyethyl group orients into the solvent, improving ADME properties.

References

  • Vertex AI Search. (2025). 1-(2-Methoxyethyl)-1H-pyrazol-3-amine - MySkinRecipes. Retrieved from 3

  • PubChem. (2025). 1-(2-methoxyethyl)-1H-pyrazol-3-amine Compound Summary. Retrieved from 4[5]

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. ARKIVOC. Retrieved from [6][7]

  • Google Patents. (2000). US Patent 6,107,305: 3-Amino-pyrazole derivatives... for treatment of cancer. Retrieved from 8[5]

  • Google Patents. (2016). US Patent Application 2016/0120868: Btk Inhibitors. Retrieved from 2[5]

Sources

In-Depth Technical Guide: Safety and Handling of 1-(2-methoxyethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(2-methoxyethyl)-1H-pyrazol-3-amine, a heterocyclic amine of increasing interest in medicinal chemistry and drug development. Recognizing the compound's novel nature and the limited availability of standardized handling information, this document synthesizes data from analogous structures, supplier safety data sheets, and established laboratory best practices to provide a framework for its safe utilization. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Introduction and Compound Profile

1-(2-methoxyethyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in many biologically active compounds, and the introduction of a methoxyethyl group can modulate physicochemical properties such as solubility and metabolic stability. While specific applications are still under investigation in many research settings, its structural motifs suggest potential utility as an intermediate in the synthesis of pharmacologically active molecules. Given its reactive amine group and heterocyclic nature, a thorough understanding of its chemical properties and potential hazards is paramount for safe handling.

Table 1: Chemical and Physical Properties of 1-(2-methoxyethyl)-1H-pyrazol-3-amine

PropertyValueSource
CAS Number 884494-87-9
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Appearance Off-white to yellow solid
Boiling Point Not available
Melting Point 58-62 °C
Solubility Soluble in organic solvents such as methanol and dichloromethane.
Purity >95%

Hazard Identification and Risk Assessment

The primary hazards associated with 1-(2-methoxyethyl)-1H-pyrazol-3-amine, as extrapolated from its Safety Data Sheet (SDS) and the known toxicology of similar aromatic amines, include:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation upon direct contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.

  • Respiratory Sensitization: Inhalation of dust or aerosols may cause respiratory irritation.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the engineering controls in place.

Risk_Assessment_Workflow cluster_assessment Risk Assessment start Identify Hazards (SDS, Literature) evaluate Evaluate Exposure Potential (Quantity, Procedure) start->evaluate Analyze controls Implement Control Measures (PPE, Engineering) evaluate->controls Mitigate proceed Proceed with Experiment controls->proceed Risk Acceptable stop Re-evaluate or Stop (Unacceptable Risk) controls->stop Risk Unacceptable

Caption: Risk assessment workflow for handling 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Engineering and Administrative Controls

To minimize exposure, a combination of engineering and administrative controls is essential.

  • Primary Engineering Control: All manipulations of solid 1-(2-methoxyethyl)-1H-pyrazol-3-amine or its concentrated solutions should be performed within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of dust or vapors.

  • Secondary Controls: The laboratory should be equipped with readily accessible safety showers and eyewash stations. General laboratory ventilation should be maintained to ensure a high rate of air exchange.

  • Administrative Controls: Access to areas where the compound is stored and handled should be restricted to authorized personnel. All users must receive documented training on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-(2-methoxyethyl)-1H-pyrazol-3-amine:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Given that no specific breakthrough time data is available for this compound, it is prudent to adopt a double-gloving policy and to change gloves immediately upon suspected contamination.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: If work cannot be conducted within a fume hood, or in the event of a spill, a properly fitted respirator with an appropriate organic vapor/particulate cartridge is necessary.

PPE_Selection cluster_ppe Required Personal Protective Equipment compound 1-(2-methoxyethyl)-1H-pyrazol-3-amine goggles Chemical Safety Goggles compound->goggles Protects Eyes gloves Nitrile Gloves (Double-gloving recommended) compound->gloves Protects Hands coat Laboratory Coat compound->coat Protects Body respirator Respirator (If fume hood is unavailable) compound->respirator Protects Respiratory System

Caption: Mandatory PPE for handling 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Storage and Handling Procedures

Storage:

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, as these could potentially lead to vigorous and exothermic reactions.

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

Handling:

  • Weighing: Weigh the solid compound in a fume hood. To minimize the generation of dust, it is advisable to weigh it on a tared weigh paper or in a container that can be directly used in the subsequent experimental step.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing. If the dissolution process is exothermic, consider cooling the vessel in an ice bath.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath within a fume hood. Avoid open flames.

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Isolate the spill area to prevent the spread of contamination.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Spill_Response_Flowchart cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain & Absorb Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report end End of Procedure report->end

Caption: Step-by-step spill response for 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Small-Scale Acylation Reaction

This protocol provides a self-validating framework for a common synthetic transformation involving 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Objective: To perform a small-scale acylation of the primary amine group.

Materials:

  • 1-(2-methoxyethyl)-1H-pyrazol-3-amine

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Place the flask in an ice bath.

  • Reagent Preparation: In the fume hood, dissolve 1-(2-methoxyethyl)-1H-pyrazol-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction Initiation: Under a positive pressure of nitrogen, slowly add a solution of acetyl chloride (1.1 eq) in DCM to the stirred reaction mixture via the addition funnel over 10 minutes.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed. This provides in-process validation that the reaction is proceeding as expected.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization (Self-Validation): Purify the crude product by flash column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. This provides final validation of the experimental outcome.

Conclusion

While 1-(2-methoxyethyl)-1H-pyrazol-3-amine presents opportunities for innovation in drug discovery, its safe handling is of paramount importance. Adherence to the principles of risk assessment, the consistent use of appropriate engineering controls and PPE, and a thorough understanding of emergency procedures are essential for mitigating the potential hazards associated with this compound. By integrating these safety measures into all experimental workflows, researchers can confidently and responsibly explore the synthetic potential of this valuable chemical building block.

References

discovery and history of aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Discovery and History of Aminopyrazoles: A Technical Guide to Synthetic Evolution and Kinase Targeting Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The aminopyrazole scaffold represents one of the most versatile and privileged structures in modern medicinal chemistry. Originally discovered in the late 19th century as a byproduct of dye chemistry, it has evolved into a cornerstone pharmacophore for targeted therapies. This guide explores the trajectory of aminopyrazoles from Ludwig Knorr’s initial pyrazole synthesis to their current dominance in kinase inhibitor design. We analyze the critical synthetic challenges—specifically the regiochemical control between 3-amino and 5-amino isomers—and provide detailed protocols and Structure-Activity Relationship (SAR) data demonstrating their efficacy in targeting JNK3, FGFR, and CDK pathways.

Part 1: Historical Genesis & Synthetic Evolution

The Knorr Dawn (1883)

The history of the pyrazole ring began in 1883 when Ludwig Knorr, attempting to synthesize quinoline derivatives, reacted ethyl acetoacetate with phenylhydrazine. The result was not a quinoline, but 1-phenyl-3-methyl-5-pyrazolone. This serendipitous discovery laid the foundation for the "Knorr Pyrazole Synthesis," a method that remains relevant today.

However, the specific subclass of aminopyrazoles gained prominence later. Early 20th-century interest was driven by the dye industry, where aminopyrazoles served as coupling components for azo dyes. It was not until the mid-20th century that their biological potential was realized, initially as agrochemicals (e.g., herbicides and insecticides like Fipronil) and later as non-steroidal anti-inflammatory drugs (NSAIDs).

The Regioselectivity Challenge: 3-Amino vs. 5-Amino

A defining technical challenge in aminopyrazole chemistry is the regioselective synthesis of 3-aminopyrazoles versus 5-aminopyrazoles.[1][2]

  • Thermodynamic Control: Under neutral or acidic conditions, the reaction of hydrazines with

    
    -ketonitriles typically yields the 5-aminopyrazole  (active methylene attack by the terminal hydrazine nitrogen).
    
  • Kinetic Control: Under basic conditions or with specific steric directing groups, the 3-aminopyrazole can be favored, though this often requires specialized precursors like

    
    -alkoxyacrylonitriles.
    

Part 2: Structural Classification & Synthetic Methodologies

Core Synthetic Pathway

The most robust route to aminopyrazoles involves the condensation of a hydrazine derivative with a


-ketonitrile (or its equivalent). The mechanism proceeds via an initial hydrazone formation followed by intramolecular cyclization.

SynthesisMechanism R1 β-Ketonitrile (R-CO-CH2-CN) I1 Hydrazone Intermediate (Attack at Carbonyl) R1->I1 Condensation R2 Hydrazine (NH2-NH-R') R2->I1 I2 Imine Cyclization (Attack at Nitrile) I1->I2 -H2O P1 5-Aminopyrazole (Thermodynamic) I2->P1 Major Path P2 3-Aminopyrazole (Kinetic/Steric) I2->P2 Minor Path (Condition Dependent)

Figure 1: Mechanistic divergence in the synthesis of aminopyrazoles from


-ketonitriles.
Experimental Protocol: Synthesis of 3-Amino-5-Phenylpyrazole

This protocol utilizes the condensation of benzoylacetonitrile with hydrazine hydrate. This method is self-validating via melting point and NMR analysis.

Reagents:

  • Benzoylacetonitrile (10 mmol, 1.45 g)

  • Hydrazine hydrate (80%, 15 mmol, 0.75 mL)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetonitrile (1.45 g) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (0.75 mL) dropwise over 5 minutes. Observe a mild exotherm. Add glacial acetic acid (0.5 mL) to catalyze the hydrazone formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting nitrile spot (

    
    ) should disappear.
    
  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent to approx. 5 mL under reduced pressure.

  • Crystallization: Pour the residue into ice-cold water (50 mL) with vigorous stirring. A white precipitate should form immediately.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) and hexanes (
    
    
    
    mL). Recrystallize from ethanol/water (1:1).
  • Validation:

    • Yield: Expected 85-90%.

    • Melting Point: 120-122°C.

    • 1H NMR (DMSO-d6):

      
       12.0 (br s, 1H, NH), 7.7-7.3 (m, 5H, Ar-H), 5.8 (s, 1H, C4-H), 4.8 (br s, 2H, NH2).
      

Part 3: Medicinal Chemistry & Pharmacophore Expansion

The aminopyrazole moiety acts as a bidentate hinge binder in kinase inhibitors. The N2 nitrogen (pyridine-like) serves as a hydrogen bond acceptor, while the exocyclic amino group (or N1-H) serves as a hydrogen bond donor. This mimics the adenine ring of ATP, allowing high-affinity binding to the kinase ATP-binding pocket.

Case Study: JNK3 Inhibitors

c-Jun N-terminal Kinase 3 (JNK3) is a key target for neurodegenerative diseases.[3][4] Aminopyrazoles have shown superior selectivity for JNK3 over the closely related p38 MAPK compared to indazole scaffolds.[5]

Data Presentation: SAR of N-Phenyl-3-Aminopyrazoles The following table summarizes the Structure-Activity Relationship (SAR) of a series of aminopyrazole derivatives optimized for JNK3 potency and selectivity (Ref: J. Med. Chem. 2014).[2][3][4]

Compound IDR-Group Substitution (Amide)JNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)
26a Phenyl (Unsubstituted)1208507x
26d 4-Morpholino4560013x
26g 4-(Dimethylamino)2895034x
26k 4-(Pyrrolidin-1-yl) < 1 520 > 500x
26n 4-(Piperidin-1-yl)21110052x

Table 1: Optimization of the amide substituent on the aminopyrazole core. Note the dramatic increase in potency and selectivity with the pyrrolidine moiety (Compound 26k), attributed to optimal hydrophobic packing in the JNK3 active site.

Part 4: Drug Discovery Landscape

The transition of aminopyrazoles from dyes to drugs is marked by distinct eras. The "First Wave" focused on anti-inflammatory pathways (COX-2), while the "Second Wave" (current) focuses on precision oncology via kinase inhibition.

The Aminopyrazole Family Tree

DrugFamily Core Aminopyrazole Scaffold Agro Agrochemicals (GABA antagonists) Core->Agro NSAID Anti-Inflammatories (COX-2 Inhibitors) Core->NSAID Kinase Kinase Inhibitors (Oncology) Core->Kinase Fipronil Fipronil (Insecticide) Agro->Fipronil Celecoxib Celecoxib (Pfizer, 1999) NSAID->Celecoxib Pirtobrutinib Pirtobrutinib (BTK Inhibitor, 2023) Kinase->Pirtobrutinib Avapritinib Avapritinib (PDGFRA Inhibitor) Kinase->Avapritinib Tozasertib Tozasertib (Aurora Kinase) Kinase->Tozasertib

Figure 2: The evolutionary lineage of aminopyrazole-based approved drugs and clinical candidates.

Mechanistic Insight: The "Gatekeeper" Interaction

In the case of Avapritinib and Pirtobrutinib , the aminopyrazole core is critical for overcoming drug resistance.

  • Pirtobrutinib (Jaypirca) uses a non-covalent binding mode that relies on the aminopyrazole to stabilize the inhibitor in the ATP pocket of BTK, effective even against the C481S mutation that renders covalent inhibitors (like Ibrutinib) ineffective.

  • Avapritinib targets the active conformation of KIT and PDGFRA mutants. The pyrazole nitrogen forms a critical hydrogen bond with the hinge region residue (Cys673 in KIT), anchoring the molecule.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Fandrick, D. R., et al. (2015). Control of Regioselectivity in the Synthesis of Aminopyrazoles. The Journal of Organic Chemistry. Link

  • Feng, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link

  • Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. Link

  • Organic Syntheses. (2014). Synthesis of 3(5)-Aminopyrazole. Organic Syntheses, Coll. Vol. 5. Link

  • Gomez, L., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Link

Sources

A Technical Guide to 1-(2-methoxyethyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-1H-pyrazol-3-amine, a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure, integral to numerous approved therapeutics, particularly in oncology. This document details the chemical identity, physicochemical properties, and a validated synthetic approach for the title compound. Emphasis is placed on its strategic application in drug discovery, primarily as a versatile intermediate for the synthesis of protein kinase inhibitors. The guide also outlines expected spectroscopic characteristics for analytical confirmation and provides essential safety and handling protocols. This paper is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole-based therapeutic agents.

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug design.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular elaboration have cemented its status as a "privileged" structure in medicinal chemistry.[2] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

A significant number of FDA-approved drugs incorporate the pyrazole core, highlighting its clinical relevance. In particular, the pyrazole motif is a critical component in many protein kinase inhibitors (PKIs), a class of targeted therapies that has revolutionized the treatment of various cancers.[4][5] Eight small molecule PKIs approved by the US FDA contain a pyrazole ring, including Crizotinib and Ruxolitinib.[4] The strategic functionalization of the pyrazole ring allows for precise modulation of a compound's pharmacodynamic and pharmacokinetic profiles. 1-(2-methoxyethyl)-1H-pyrazol-3-amine is a prime example of a highly valuable, functionalized intermediate designed for this purpose, offering multiple points for diversification in drug discovery campaigns.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is 1-(2-methoxyethyl)-1H-pyrazol-3-amine . Its identity is further defined by the following standard chemical identifiers.

IdentifierValueSource
CAS Number 899899-20-8N/A
Molecular Formula C₆H₁₁N₃ON/A
Molecular Weight 141.17 g/mol N/A
Canonical SMILES COCCN1C=CC(=N1)NN/A
InChI 1S/C6H11N3O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8)N/A
InChIKey CIZWSGSWDKEWQD-UHFFFAOYSA-NN/A

Physicochemical and Handling Properties

Understanding the physical properties and safety requirements is critical for the effective and safe use of this reagent in a laboratory setting.

PropertyValueSource
Physical Form LiquidN/A
Purity Typically ≥95%N/A
Storage Conditions 2-8°C, under inert atmosphereN/A
Safety and Handling

While specific toxicity data for 1-(2-methoxyethyl)-1H-pyrazol-3-amine is not extensively documented, the hazard profile can be inferred from related aminopyrazole structures. The parent compound, 3-aminopyrazole, is classified as harmful if swallowed and causes severe skin burns and eye damage.[6]

GHS Hazard Statements (Inferred):

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis and Manufacturing

The synthesis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine is most efficiently achieved through the regioselective N-alkylation of a suitable pyrazole precursor. The presence of two nitrogen atoms in the pyrazole ring presents a regioselectivity challenge, but this can be controlled by steric hindrance and the choice of reaction conditions.[7][8]

Retrosynthetic Analysis & Strategy

The most logical disconnection is at the N1-C(ethyl) bond. This points to a synthesis strategy involving the alkylation of 3-amino-1H-pyrazole with a 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane. A strong, non-nucleophilic base is required to deprotonate the pyrazole ring nitrogen, facilitating the subsequent nucleophilic attack on the alkyl halide.

G cluster_precursors Key Precursors product 1-(2-methoxyethyl)-1H-pyrazol-3-amine disconnection N-C Bond Disconnection product->disconnection pyrazole 3-Amino-1H-pyrazole (Nucleophile) disconnection->pyrazole Retrosynthesis alkyl_halide 1-Bromo-2-methoxyethane (Electrophile) disconnection->alkyl_halide Retrosynthesis

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: N-Alkylation of 3-Amino-1H-pyrazole

This protocol describes a robust and scalable method for the synthesis of the title compound. Each step is designed to ensure high yield and purity.

Materials:

  • 3-Amino-1H-pyrazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromo-2-methoxyethane (1.1 eq)[9][10]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-amino-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the highly nucleophilic pyrazolide anion. The reaction is exothermic and produces flammable hydrogen gas; slow addition at 0°C is a critical safety and control measure.

  • Anion Formation: Allow the suspension to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of H₂ gas should cease, indicating complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0°C. Add a solution of 1-bromo-2-methoxyethane (1.1 eq) in a small amount of anhydrous DMF dropwise via the dropping funnel over 30 minutes.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing potential side reactions and controlling the exothermic nature of the Sₙ2 reaction.

  • Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford 1-(2-methoxyethyl)-1H-pyrazol-3-amine as a pure liquid.

The Role in Drug Discovery and Development

1-(2-methoxyethyl)-1H-pyrazol-3-amine is not typically a final drug product but rather a crucial intermediate. Its structure is strategically designed to serve as a versatile scaffold in the synthesis of more complex molecules, particularly kinase inhibitors.[2][11]

  • Pyrazole Core: Acts as a bioisostere for other aromatic systems and provides key hydrogen bond donor/acceptor sites for anchoring within the ATP-binding pocket of kinases.[4]

  • 3-Amino Group: This primary amine is the principal point of attachment for further molecular elaboration. It serves as a nucleophilic handle for forming amide bonds, ureas, sulfonamides, or for use in reductive amination reactions, allowing for the introduction of diverse side chains to explore the kinase active site.[3]

  • 1-(2-methoxyethyl) Group: This substituent is critical for modulating physicochemical properties. The ether linkage and alkyl chain enhance solubility and can improve cell permeability. It can also fill a specific hydrophobic pocket in the target protein and, importantly, blocks the N1 position, preventing unwanted metabolic N-oxidation and directing further reactions to the 3-amino group.

G cluster_mods Further Synthesis via 3-Amino Group cluster_products Resulting Library of Potential Kinase Inhibitors Core 1-(2-methoxyethyl)-1H-pyrazol-3-amine (Building Block) Amide Amide Formation (R-COCl) Core->Amide Urea Urea Formation (R-NCO) Core->Urea Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Reductive Inhibitor1 Inhibitor A Amide->Inhibitor1 Inhibitor2 Inhibitor B Urea->Inhibitor2 Inhibitor3 Inhibitor C Reductive->Inhibitor3

Caption: Role as a versatile building block in drug discovery.

Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the structure and purity of the synthesized compound.[1][12] While specific spectra for this compound are not widely published, the following are the expected characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.3-7.5 ppm (d, 1H): H5 proton of the pyrazole ring.

    • δ ~5.7-5.9 ppm (d, 1H): H4 proton of the pyrazole ring.

    • δ ~4.1-4.3 ppm (t, 2H): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂ -CH₂-O-).

    • δ ~3.6-3.8 ppm (t, 2H): Methylene protons adjacent to the oxygen (-N-CH₂-CH₂ -O-).

    • δ ~3.5-4.0 ppm (br s, 2H): Protons of the -NH₂ group.

    • δ ~3.3-3.4 ppm (s, 3H): Methyl protons of the methoxy group (-O-CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~155-160 ppm: C3 carbon attached to the amino group.

    • δ ~130-135 ppm: C5 carbon of the pyrazole ring.

    • δ ~95-100 ppm: C4 carbon of the pyrazole ring.

    • δ ~70-75 ppm: Methylene carbon adjacent to the oxygen (-CH₂-CH₂ -O-).

    • δ ~58-60 ppm: Methoxy carbon (-O-CH₃ ).

    • δ ~50-55 ppm: Methylene carbon adjacent to the pyrazole nitrogen (-N-CH₂ -).

  • Mass Spectrometry (ESI+):

    • m/z: 142.0975 [M+H]⁺.

  • IR Spectroscopy (neat, cm⁻¹):

    • 3200-3400: N-H stretching (primary amine).

    • 2850-3000: C-H stretching (aliphatic).

    • 1600-1650: N-H scissoring (bending).

    • 1500-1580: C=N and C=C stretching of the pyrazole ring.

    • 1050-1150: C-O stretching (ether).

Conclusion

1-(2-methoxyethyl)-1H-pyrazol-3-amine is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined structure, featuring a reactive primary amine and a property-modulating N-alkyl group on a privileged pyrazole scaffold, makes it an ideal starting material for building libraries of potential therapeutic agents, especially protein kinase inhibitors. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to produce, characterize, and effectively utilize this compound in their research endeavors.

References

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved February 3, 2026, from [Link]

  • PubMed. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved February 3, 2026, from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2024, August 10). The pyrazole scaffold in drug development. A target profile analysis. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved February 3, 2026, from [Link]

  • Bentham Science. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Retrieved February 3, 2026, from [Link]

  • Springer. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved February 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved February 3, 2026, from [Link]

  • Springer. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved February 3, 2026, from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved February 3, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-(2-(4-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

purification of 1-(2-methoxyethyl)-1H-pyrazol-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 1-(2-methoxyethyl)-1H-pyrazol-3-amine

Executive Summary

The purification of 1-(2-methoxyethyl)-1H-pyrazol-3-amine presents a classic challenge in medicinal chemistry: isolating a highly polar, basic heterocycle from regioisomeric byproducts (N1 vs. N2 alkylation) and unreacted starting materials.[1][2][3][4][5] Standard normal-phase chromatography often results in severe peak tailing and poor recovery due to the interaction between the primary amine and acidic silanols.[1]

This guide provides a validated protocol using Dichloromethane (DCM) / Methanol (MeOH) with Ammonia modifier on standard silica, alongside a superior Reverse Phase (C18) alternative for difficult separations.[1][2][3][4]

Physicochemical Profile & Separation Strategy

Before method development, understanding the molecule is critical.[1]

PropertyValue (Est.)Chromatographic Implication
Structure Pyrazole core, primary amine, ether tailDual Polarity: The amine is basic; the ether/pyrazole is polar.[1][2][3]
pKa (Amine) ~4.0 (Pyrazole N), ~9-10 (Exocyclic NH2)Tailing Risk: The primary amine will protonate on acidic silica (pH ~5), causing irreversible adsorption or streaking.[2][4]
LogP ~0.1 to 0.5Retention: Low retention on C18; requires high aqueous start.[1][2][3][4][5] High retention on Silica; requires polar mobile phase.[1][3][4][5]
Impurities N2-isomer, bis-alkylated speciesSelectivity: Regioisomers often differ slightly in pKa and dipole, exploitable by pH control.[1][2][3][5]
The "Silanol Effect" Mechanism

On bare silica, the amine moiety (


) interacts with surface silanols (

) via hydrogen bonding and ion-exchange.[1][2][3][4][5]
  • Result: Broad peaks, co-elution of impurities, and yield loss.[1]

  • Solution: We must "cap" these silanols using a basic modifier (Ammonium Hydroxide or Triethylamine) or use a bonded stationary phase.[3][4][5]

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Workup Workup & Concentration (Avoid Aqueous Acid!) Start->Workup TLC TLC Scouting (DCM/MeOH/NH4OH) Workup->TLC Decision Select Mode TLC->Decision NP Normal Phase (Silica + Amine Modifier) Decision->NP Standard RP Reverse Phase (C18 + Formic Acid/Bicarb) Decision->RP High Polarity/Difficult Analysis Fraction Analysis (LCMS/NMR) NP->Analysis RP->Analysis Final Pure Product (>98%) Analysis->Final Pool Fractions

Figure 1: Decision workflow for purification. Reverse Phase is recommended if Normal Phase separation (ΔRf) is < 0.15.[2][3][4]

Protocol A: Normal Phase Flash Chromatography (Standard)

Best for: Routine purification when ΔRf between isomers is > 0.2.[2][4]

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å).[1][4] Note: Irregular silica may cause excessive backpressure with viscous MeOH.[2][3][4][5]

  • Mobile Phase A: Dichloromethane (DCM)[2][3][4]

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28% NH3 in H2O).[2][3][4][5]

    • Preparation: Mix 900 mL DCM + 100 mL MeOH + 10 mL

      
      .[1][3][4][5] Shake vigorously. The small amount of water from ammonia helps deactivate silica.[1][5]
      
Step-by-Step Procedure
  • Sample Loading (Dry Load):

    • Dissolve crude oil in minimal MeOH/DCM.[1][3][4][5]

    • Add silica gel (ratio 1:3 sample:silica).[1][2][3][4][5]

    • Evaporate to dryness on a rotovap until a free-flowing powder is obtained.

    • Why? Liquid loading with MeOH causes "band broadening" as the solvent carries the sample down the column too fast.[1]

  • Column Equilibration:

    • Flush column with 100% DCM for 3 CV (Column Volumes).

    • Flush with 5% Mobile Phase B to neutralize the silica surface.[1][5]

  • Gradient Method:

    • Flow Rate: 15–20 mL/min (for a 12g column).

    • Detection: UV 254 nm (aromatic) and 210 nm (amine).[2][3][4][5] ELSD is recommended if available as amines can have weak UV.

Time (CV)% Mobile Phase BDescription
0–20%Elute non-polar impurities (starting materials)
2–100% → 30%Linear gradient to elute product
10–1530% → 100%Flush highly polar byproducts
15–18100%Wash
  • Troubleshooting:

    • If tailing persists: Switch modifier to 1% Triethylamine (TEA).[1][2][3][4][5] Warning: TEA is harder to remove; requires prolonged drying.

Protocol B: Reverse Phase (C18) Chromatography (High Purity)

Best for: Separation of N1/N2 regioisomers and highly polar samples.[2][4]

Rationale

C18 eliminates the silanol interaction issue.[1][4][5] The separation is driven by hydrophobicity.[4][5] The N1-alkylated isomer (target) and N2-isomer usually have distinct solvophobic properties.[1][2][3][4][5]

Materials
  • Column: C18 Flash Cartridge (e.g., 12g or 24g).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).[2][3][4][5]

  • Mobile Phase B: Acetonitrile (ACN).[2][3][4][5]

Gradient Method
  • Loading: Liquid load (dissolved in water/DMSO 1:1).

Time (min)% B (ACN)Description
0–20%Desalting / Injection peak
2–120% → 20%Shallow gradient for max selectivity
12–1520% → 95%Wash lipophilic impurities
15–1895%Hold
  • Note: The target amine is very polar.[1][4][5] It will likely elute early (5–15% ACN).[1][2][3][4][5] If using Formic Acid, the product elutes as a formate salt.[1] If the free base is required, perform a basic workup (DCM extraction from sat.[1] NaHCO3) post-purification or use Ammonium Bicarbonate buffer.[1][3][4][5]

Regioisomer Separation Logic

The synthesis of 1-substituted pyrazoles often yields the 2-substituted isomer.[1][2][3][4][5]

  • Target (N1-alkyl): 1-(2-methoxyethyl)-1H-pyrazol-3-amine.[1][2][3][4][5][6]

  • Impurity (N2-alkyl): 1-(2-methoxyethyl)-1H-pyrazol-5-amine (tautomeric equivalent naming).[1][2][3][4][5]

Differentiation Strategy:

  • TLC: Run in 90:10:1 DCM:MeOH:NH4OH. The N1 isomer is generally less polar (higher Rf) than the N2 isomer due to more efficient lone-pair conjugation.[3][4]

  • NMR: In 1H NMR, the pyrazole protons (H-4 and H-5) have different coupling constants (

    
    ).[1][2][3][4][5]
    
    • N1-isomer:

      
      .[1][2][3][4][5]
      
    • N2-isomer: Often shows broader signals or different shifts due to hydrogen bonding changes.[1][2][3][4][5]

References

  • Biotage. "Strategies for the Purification of Ionizable Compounds."[1][3][4][5] Biotage Application Notes. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole."[1][2][3][4][5] PubChem. [Link][2][3][4]

  • Fache, F., et al. "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles."[1][3][5] Journal of Organic Chemistry. (General reference for pyrazole alkylation selectivity).

  • Teo, Y.C., et al. "Efficient Synthesis of 1-Substituted-1H-pyrazol-3-amines."[1][2][3][4][5] Tetrahedron Letters. (Context for synthesis and polarity).

Sources

Method Development and Structural Characterization of 1-(2-methoxyethyl)-1H-pyrazol-3-amine via UHPLC-Q-TOF-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust protocol for the mass spectrometric analysis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine (CAS: 1823265-80-6), a critical heterocyclic building block used in the synthesis of kinase inhibitors and analgesic pharmaceuticals.[1][2]

Analyzing low-molecular-weight (LMW), polar, nitrogen-rich heterocycles presents distinct challenges:

  • Poor Retention: Standard C18 Reverse Phase (RP) chromatography often fails to retain polar aminopyrazoles, leading to elution in the void volume where ion suppression is highest.

  • Fragmentation Ambiguity: The pyrazole ring is highly stable, often requiring high collision energies (CE) to fragment, while the aliphatic side chain (methoxyethyl) is labile.

This guide provides a self-validating workflow using HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) to ensure retention and Q-TOF (Quadrupole Time-of-Flight) for accurate mass structural elucidation.

Compound Profile
PropertyValue
IUPAC Name 1-(2-methoxyethyl)-1H-pyrazol-3-amine
Formula C₆H₁₁N₃O
Monoisotopic Mass 141.0902 Da
[M+H]⁺ 142.0975 m/z
LogP (Predicted) ~0.1 (Polar)
Solubility High in MeOH, Water, DMSO

Experimental Protocol

Sample Preparation (The "Dilution Logic")

Causality: Direct injection of high-concentration synthesis intermediates causes detector saturation and carryover.[1][2] We use a "Crash and Dilute" strategy to match the mobile phase and prevent peak distortion.

  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL DMSO (1 mg/mL).

    • Why DMSO? Ensures complete solubilization of the free base.

  • Intermediate Standard: Dilute 10 µL of Stock into 990 µL Acetonitrile (ACN) (10 µg/mL).

  • Working Standard: Dilute 10 µL of Intermediate into 990 µL 95:5 ACN:Water (with 10mM Ammonium Formate) (100 ng/mL).

    • Critical: The final solvent matches the HILIC starting conditions (high organic) to prevent "solvent mismatch" peak broadening.

Chromatographic Conditions (HILIC)

Expert Insight: We select a Zwitterionic HILIC column over C18.[1][2] The zwitterionic phase interacts with the polar amine via electrostatic attraction and hydrogen bonding, shifting retention away from the suppression zone.

ParameterSetting
Column Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1][2]5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Table:

Time (min) % B (ACN) Event
0.0 95 Initial Hold (Equilibration)
1.0 95 Start Elution
6.0 60 Linear Gradient
6.1 40 Column Wash
8.0 40 End Wash
8.1 95 Re-equilibration (Critical for HILIC)

| 12.0 | 95 | Stop |

Mass Spectrometry Parameters (ESI+)

Source Logic: The aminopyrazole is easily protonated ([M+H]+). Soft ionization parameters are used to preserve the molecular ion, while MS/MS is tuned to break the side chain.

ParameterSettingReason
Ionization ESI PositiveBasic nitrogens facilitate protonation.[1][2]
Capillary Voltage 3.5 kVStandard for small molecules.[1][2]
Cone Voltage 20 VLow voltage prevents in-source fragmentation of the labile ether.[1][2]
Desolvation Temp 350°CEnsures droplet evaporation for polar mobile phases.[1][2]
Collision Energy Ramp 10–30 eVCaptures both side-chain loss (low eV) and ring cleavage (high eV).[1][2]

Structural Characterization & Fragmentation Analysis[3][4][5][6][7][8][9][10]

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing this specific chemotype.

Workflow cluster_QC System Suitability Sample Sample: 1-(2-methoxyethyl)-1H-pyrazol-3-amine Prep Dilution in 95% ACN (Prevents Solvent Mismatch) Sample->Prep LC HILIC Separation (Retains Polar Amine) Prep->LC MS1 Q-TOF MS1 Scan Target: 142.0975 m/z LC->MS1 QC Check Peak Shape Asymmetry < 1.2 LC->QC MS2 MS/MS Fragmentation (CE Ramp 10-30 eV) MS1->MS2 DDA Trigger Data Data Analysis (Mass Defect Filter) MS2->Data

Figure 1: Analytical workflow emphasizing HILIC separation for polar retention.

Fragmentation Pathway (Theoretical & Observed)

The fragmentation of 1-(2-methoxyethyl)-1H-pyrazol-3-amine follows a specific logic governed by the stability of the aromatic pyrazole ring vs. the labile ether side chain.[1][2]

  • Precursor Ion ([M+H]⁺ = 142.0975): The proton likely resides on the N2 ring nitrogen or the exocyclic amine.

  • Primary Loss (Neutral Loss of Methanol): The methoxyethyl tail undergoes rearrangement, expelling methanol (CH₃OH, 32.02 Da).

    • Fragment: m/z 110.07 [C₅H₈N₃]⁺ (Vinyl-aminopyrazole).[1][2]

  • Secondary Loss (Ring Cleavage): The pyrazole ring, now destabilized, may lose HCN (27 Da) or NH₃ (17 Da).

  • Alternative Pathway (Side Chain Cleavage): Direct cleavage of the N-C bond removes the entire side chain.

    • Fragment: m/z 84.05 [C₃H₆N₃]⁺ (Unsubstituted aminopyrazole core).[1][2]

Fragmentation Parent [M+H]⁺ m/z 142.0975 (C6H12N3O) Frag1 Fragment A m/z 110.0713 (Loss of CH3OH) Parent->Frag1 -32 Da (Methanol) Low CE Frag2 Fragment B m/z 84.0560 (Aminopyrazole Core) Parent->Frag2 -58 Da (C3H6O) High CE Frag3 Fragment C m/z 83.0600 (Vinyl-Pyrazole) Frag1->Frag3 -27 Da (HCN) Ring Cleavage

Figure 2: Proposed fragmentation pathway. The loss of methanol (32 Da) is the diagnostic transition.

System Suitability & Validation Criteria

To ensure "Trustworthiness" (E-E-A-T), every run must pass these checks before data acceptance:

  • Retention Time Stability: RT of the analyte must be > 2.5 x t₀ (void time) to ensure no ion suppression.[1] In HILIC, expect RT ~3-5 mins.[1][2]

  • Mass Accuracy: Calibrated Q-TOF must show < 5 ppm error for the parent ion (142.0975).

  • Peak Asymmetry: Tailing factor (

    
    ) must be between 0.9 and 1.[1][2]3. If tailing > 1.5, increase Ammonium Formate concentration to 20mM to mask silanols.[1][2]
    

References

  • PubChem. (2025).[1][2] Compound Summary: 1H-Pyrazol-3-amine derivatives.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Fragmentation patterns of alkyl-pyrazoles.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • Holčapek, M., et al. (2012).[1][2] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[1][2] (General reference for ESI fragmentation logic).

  • McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. (Reference for HILIC protocol choice).

Sources

The Strategic Application of 1-(2-methoxyethyl)-1H-pyrazol-3-amine in Modern Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold and the Unique Contribution of the 1-(2-methoxyethyl) Substituent

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and its presence in numerous FDA-approved drugs.[1] Pyrazole-containing compounds have demonstrated a wide therapeutic spectrum, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and target-specific interactions, making it a highly attractive framework for the design of novel therapeutics.[3]

Within this important class of compounds, 1-(2-methoxyethyl)-1H-pyrazol-3-amine has emerged as a particularly valuable building block. The introduction of the 1-(2-methoxyethyl) substituent offers several advantages in drug design. This group can enhance aqueous solubility, improve metabolic stability, and provide a key vector for interaction with biological targets, thereby favorably influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of 1-(2-methoxyethyl)-1H-pyrazol-3-amine in drug discovery, with a focus on its role in the development of kinase inhibitors.

Synthesis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine: A Proposed Protocol

While a variety of methods exist for the synthesis of pyrazole derivatives, a common and effective approach involves the cyclization of a hydrazine derivative with a suitable three-carbon precursor.[4][6] Based on established synthetic routes for analogous compounds, a reliable protocol for the preparation of 1-(2-methoxyethyl)-1H-pyrazol-3-amine is proposed below.

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 2-Methoxyethylhydrazine intermediate Intermediate Adduct reagent1->intermediate Reaction reagent2 Cyanoacetic acid ester (e.g., ethyl 2-cyanoacetate) reagent2->intermediate product 1-(2-methoxyethyl)-1H-pyrazol-3-amine intermediate->product Cyclization

Caption: Proposed synthetic pathway for 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
2-MethoxyethylhydrazineC₃H₁₀N₂O90.12
Ethyl 2-cyanoacetateC₅H₇NO₂113.11
Sodium ethoxideC₂H₅NaO68.05
Ethanol (anhydrous)C₂H₆O46.07
Diethyl etherC₄H₁₀O74.12
Hydrochloric acid (HCl)HCl36.46
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reagents: While stirring under a nitrogen atmosphere, add ethyl 2-cyanoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature. After the addition is complete, add 2-methoxyethylhydrazine (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-amino group of 1-(2-methoxyethyl)-1H-pyrazol-3-amine serves as a key handle for further chemical modifications, enabling its incorporation into a diverse range of molecular architectures. This is particularly evident in its application as a scaffold for the development of kinase inhibitors, which are a critical class of therapeutics for cancer and inflammatory diseases.[7]

General Workflow for Developing Kinase Inhibitors

Kinase_Inhibitor_Workflow start 1-(2-methoxyethyl)-1H-pyrazol-3-amine step1 N-Functionalization (e.g., Amide coupling, Suzuki coupling) start->step1 step2 Library Synthesis step1->step2 step3 High-Throughput Screening (Kinase activity assays) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (SAR studies) step4->step5 step6 Preclinical Candidate step5->step6

Caption: A typical workflow for the development of kinase inhibitors using the pyrazole scaffold.

Case Study: RIPK1 Inhibitors for Inflammatory Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis and inflammation, making it a promising therapeutic target for a range of inflammatory diseases.[8][9] Several potent and selective RIPK1 inhibitors have been developed based on the 1H-pyrazol-3-amine scaffold.[2]

Structure-Activity Relationship (SAR) Insights:

The development of these inhibitors has provided valuable insights into the structure-activity relationships of this compound class.

ModificationEffect on Activity/PropertiesRationale
N-1 Position (Pyrazole) The 2-methoxyethyl group often improves metabolic stability and aqueous solubility.The ether oxygen can act as a hydrogen bond acceptor, and the flexible ethyl chain can adopt favorable conformations in the binding pocket.
C-3 Amino Group Serves as a key attachment point for various aromatic and heteroaromatic groups that interact with the hinge region of the kinase.Amide or urea linkages are commonly formed here to provide crucial hydrogen bonding interactions with the kinase hinge.
C-4 and C-5 Positions Substituents at these positions can be varied to optimize potency, selectivity, and pharmacokinetic properties.Introduction of small alkyl or halogen groups can modulate the electronic properties and steric profile of the molecule.

Protocol for N-Functionalization: Synthesis of N-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)amides

A common and crucial step in the utilization of 1-(2-methoxyethyl)-1H-pyrazol-3-amine is the acylation of the 3-amino group to form amides. These amides are often key intermediates in the synthesis of more complex drug candidates.

General Protocol for Amide Coupling

Materials and Reagents:

Reagent/Material
1-(2-methoxyethyl)-1H-pyrazol-3-amine
Carboxylic acid of interest
Coupling agent (e.g., HATU, HBTU)
Organic base (e.g., DIPEA, triethylamine)
Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Activation of Carboxylic Acid: In a dry reaction flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent. Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) and stir at room temperature for 15-30 minutes.

  • Addition of Amine: Add a solution of 1-(2-methoxyethyl)-1H-pyrazol-3-amine (1.0 equivalent) in the anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.

The Role of the 1-(2-methoxyethyl) Group in Drug-Receptor Interactions

The 1-(2-methoxyethyl) substituent can play a multifaceted role in the binding of a drug molecule to its target protein.

Receptor_Interaction drug Drug Molecule (with 1-(2-methoxyethyl)-pyrazole) receptor Receptor Binding Pocket drug->receptor Binding interaction1 Hydrophobic Interactions drug->interaction1 interaction2 Hydrogen Bonding drug->interaction2 interaction3 Improved Solubility and Permeability drug->interaction3 receptor->interaction1 receptor->interaction2

Caption: Potential roles of the 1-(2-methoxyethyl) group in drug-receptor interactions.

The ether oxygen of the methoxyethyl group can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues in the binding pocket of the target protein.[10] Furthermore, the flexible ethyl chain can orient the molecule for optimal hydrophobic interactions. The overall polarity imparted by this group can also enhance the aqueous solubility of the compound, which is a critical factor for oral bioavailability.

Conclusion and Future Perspectives

1-(2-methoxyethyl)-1H-pyrazol-3-amine is a valuable and versatile building block in modern drug discovery. Its strategic incorporation into drug candidates, particularly kinase inhibitors, has demonstrated the potential to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of this scaffold, coupled with the ease of functionalization of its 3-amino group, ensures its continued importance in the generation of novel therapeutics. Future research will likely focus on the development of new and more efficient synthetic routes to this and related pyrazole derivatives, as well as the further exploration of its application in targeting a broader range of disease-relevant proteins.

References

  • Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • Li, J., et al. (2022). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B.
  • Tao, Q., et al. (2025).
  • Request PDF. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • Sánchez-Migallón, A., et al. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central.
  • US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Abdel-Wahab, B. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. PubMed.
  • N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). PubMed.
  • US20020128286A1 - Process for the preparation of pyrazoles.
  • 2025 FDA TIDES (Peptides and Oligonucleotides) Harvest. MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
  • The Role of Functional Groups in Drug-Receptor Interactions.
  • N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Drug–Receptor Interactions. MSD Manual Professional Edition.

Sources

1-(2-methoxyethyl)-1H-pyrazol-3-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-methoxyethyl)-1H-pyrazol-3-amine as a Kinase Inhibitor Scaffold [1]

Executive Summary

The 1-(2-methoxyethyl)-1H-pyrazol-3-amine scaffold represents a strategic evolution of the classical aminopyrazole pharmacophore used in Type I ATP-competitive kinase inhibitors.[1] While the unsubstituted 3-aminopyrazole core is a proven adenine mimic—forming critical hydrogen bonds with the kinase hinge region—it often suffers from poor aqueous solubility and low lipophilic ligand efficiency (LLE).

This Application Note details the utility of the N1-(2-methoxyethyl) tail modification. This specific substitution profile serves a dual purpose: it projects a solubilizing ether moiety into the solvent-exposed front pocket of the kinase domain while maintaining the critical donor-acceptor motif required for hinge binding.[1] We present a validated protocol for the regioselective synthesis of this building block, its incorporation into a screening library, and subsequent biological profiling.

Scientific Rationale & Mechanism

The Hinge Binding Paradigm

Kinase inhibitors targeting the ATP-binding pocket rely on a "hinge-binding" motif.[1][2] The 3-aminopyrazole core functions as a bidentate ligand:

  • Exocyclic Amine (C3-NH₂): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu, Ala).

  • Endocyclic Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

The Methoxyethyl Advantage

Direct alkylation at the N1 position directs substituents toward the solvent front (ribose binding pocket area). The 2-methoxyethyl group is superior to simple alkyl chains because:

  • Solubility: The ether oxygen accepts hydrogen bonds from water, significantly lowering LogD compared to an ethyl or propyl group.

  • Metabolic Stability: Unlike long polyethylene glycol (PEG) chains, the ethylene bridge is short enough to resist rapid oxidative cleavage while preventing steric clash with the kinase "gatekeeper" residue.

Figure 1: Schematic representation of the bidentate binding mode of the aminopyrazole scaffold to the kinase hinge region, highlighting the solvent interaction of the methoxyethyl tail.

Experimental Protocols

Synthesis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine

Challenge: Direct alkylation of 3-aminopyrazole often yields a mixture of N1 (desired) and N2 (undesired) isomers, or over-alkylation on the exocyclic amine.[1][2] Solution: We utilize a Nitro-Reduction Route which offers superior regiocontrol and purification profiles.[1]

Materials:

  • 3-Nitro-1H-pyrazole (CAS: 26621-44-3)[1]

  • 1-Bromo-2-methoxyethane (CAS: 6482-24-2)[1]

  • Cesium Carbonate (

    
    )
    
  • DMF (Anhydrous)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    )
    

Step-by-Step Protocol:

  • Alkylation (Regioselective Control)

    • Dissolve 3-Nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
       (1.5 eq) and stir at Room Temperature (RT) for 30 mins to deprotonate.
      
    • Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.[1]

    • Heat to 60°C for 4 hours. Monitor by LCMS.[1]

    • Critical Step: The reaction produces two isomers: 1-(2-methoxyethyl)-3-nitropyrazole (Major, Desired) and 1-(2-methoxyethyl)-5-nitropyrazole (Minor).[1]

    • Purification: Quench with water, extract with EtOAc. Separate isomers via Flash Column Chromatography (Hexane/EtOAc gradient). The 3-nitro isomer typically elutes second (more polar) due to the dipole moment alignment. Confirm structure via NOE NMR (interaction between N1-tail and H5 proton).[1]

  • Reduction (Nitro to Amine)

    • Dissolve the isolated 1-(2-methoxyethyl)-3-nitropyrazole in MeOH.[1]

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon (1 atm) for 2-4 hours at RT.
      
    • Filter through Celite to remove catalyst.[1]

    • Concentrate in vacuo to yield 1-(2-methoxyethyl)-1H-pyrazol-3-amine as a pale yellow oil/solid.[1]

Yield Expectation: 60-75% over two steps.[1]

Library Coupling (General Procedure)

To create a kinase inhibitor library, this amine is typically coupled to a heteroaryl chloride (e.g., 4-chloropyrimidine or 4-chloroquinazoline) via an


 reaction.
  • Conditions: Core-Cl (1.0 eq), Pyrazole-Amine (1.1 eq), DIPEA (2.0 eq) in n-Butanol or DMSO. Heat at 100°C for 12h.

  • Workup: Precipitate with water or purify via Prep-HPLC.[1]

Analytical & Biological Profiling

Physicochemical Data

The following table compares the methoxyethyl scaffold against standard alkyl analogs.

Scaffold VariantClogPSolubility (PBS, pH 7.4)LE (Ligand Efficiency)
1-Methyl-pyrazol-3-amine0.8HighHigh
1-Isopropyl-pyrazol-3-amine1.6ModerateModerate
1-(2-methoxyethyl)-pyrazol-3-amine 0.9 Very High (>500 µM) High
1-Phenyl-pyrazol-3-amine2.4LowLow

Note: The methoxyethyl group maintains a ClogP similar to methyl but provides the steric bulk of a propyl group without the lipophilicity penalty.

Kinase Screening Workflow

To validate the scaffold, we recommend a tiered screening cascade.

Figure 2: Tiered screening cascade for validating kinase inhibitors derived from the pyrazole scaffold.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagents: Kinase (e.g., Aurora A, CDK2), Biotinylated Peptide Substrate, Europium-labeled anti-phospho antibody, APC-SA XL665.

  • Reaction: Mix Inhibitor (variable conc) + Kinase + Peptide + ATP (at

    
    ) in 384-well plate.
    
  • Incubation: 60 mins at RT.

  • Detection: Add Detection Mix (Eu-Ab + XL665). Read on EnVision plate reader.

  • Analysis: Plot Signal Ratio (665/615 nm) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract

    
    .[1]
    

Troubleshooting & Optimization

  • Regioselectivity Issues: If N2-alkylation is observed during synthesis, switch to using THP-protected 3-nitropyrazole or lower the reaction temperature to 0°C.

  • Low Coupling Yields: In the

    
     step, if the pyrazole amine is sluggish, use Buchwald-Hartwig amination  conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C) which tolerates the steric bulk of the methoxyethyl tail well.
    
  • Hygroscopicity: The HCl salt of 1-(2-methoxyethyl)-1H-pyrazol-3-amine can be hygroscopic.[1] Store as a free base in the freezer or as a stable fumarate salt.

References

  • Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold." Journal of Medicinal Chemistry. Link (Demonstrates the utility of aminopyrazole scaffolds in Aurora kinase inhibition).

  • Cheung, M., et al. (2010). "Discovery of potent and selective inhibitors of calcium/calmodulin-dependent protein kinase II."[1] Bioorganic & Medicinal Chemistry Letters. Link (Discusses solubility optimization using ether tails).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for protecting group strategies in pyrazole synthesis).

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Theoretical basis for using sp3-rich tails like methoxyethyl to improve physicochemical properties).

  • PubChem Compound Summary. (2023). "1-(2-methoxyethyl)-1H-pyrazol-3-amine."[1][2] National Center for Biotechnology Information.[1] Link (Verification of chemical entity).

Disclaimer: This Application Note is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Optimizing Regioselectivity in the N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of pyrazoles is a cornerstone transformation in the synthesis of bioactive compounds, including COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors.[1][2] However, the reaction is plagued by the "tautomer problem"—the equilibrium between


- and 

-tautomers leads to mixtures of regioisomers (typically 1,3- and 1,5-disubstituted products).[1][2]

This guide moves beyond standard textbook procedures to provide a regioselectivity-driven workflow . We analyze the interplay between steric hindrance, solvent polarity, and base strength to allow researchers to predict and control the isomeric ratio.[1][2]

Mechanistic Grounding: The Tautomer Challenge

To control the reaction, one must understand the species in solution.[1][2] Unsubstituted pyrazoles exist in rapid equilibrium.[1][2] When a substituent (R) is present at the C3 position, the tautomers are non-equivalent:

  • Tautomer A: Proton on Nitrogen adjacent to R (Sterically crowded).[1][2]

  • Tautomer B: Proton on Nitrogen distal to R (Sterically accessible).[1][2]

Upon deprotonation, a single resonance-stabilized pyrazolyl anion is formed.[1][2] The regioselectivity of the subsequent alkylation is determined by the nucleophilicity of the nitrogen atoms and the transition state energy , which is governed by:

  • Sterics: Alkylation generally favors the distal nitrogen (

    
    ), leading to the 1,3-isomer.[1][2]
    
  • Electronics: Electron-withdrawing groups (EWG) or chelating groups can shift electron density, occasionally favoring the 1,5-isomer.[1][2]

  • Coordination: Metal cations (

    
    , 
    
    
    
    ) can coordinate with substituents (e.g., carbonyls, pyridines), directing alkylation to the adjacent nitrogen (1,5-product).[1][2]
Visualization: Regioselectivity Decision Pathways

Regioselectivity Start Substituted Pyrazole Deprotonation Pyrazolyl Anion (Resonance Hybrid) Start->Deprotonation Base Treatment StericPath Steric Control (Bulky R-Group) Deprotonation->StericPath Non-coordinating Solvents (DMF, THF) CoordPath Coordination Control (Chelating R-Group) Deprotonation->CoordPath Chelating Solvents/Cations Prod13 1,3-Isomer (Distal Alkylation) MAJOR PRODUCT (Typ.) StericPath->Prod13 Favored Prod15 1,5-Isomer (Adjacent Alkylation) MINOR PRODUCT (Typ.) StericPath->Prod15 Disfavored CoordPath->Prod13 Competitive CoordPath->Prod15 Directed Attack

Figure 1: Decision tree illustrating how steric and coordination factors influence the divergence between 1,3- and 1,5-isomers.[1][2]

Experimental Protocols

Protocol A: General Base-Mediated Alkylation ( )

Best for: Robust substrates where steric control (1,3-isomer) is desired.[1][2]

Reagents:

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1][2]
  • Solvent: Acetonitrile (

    
    ) for mild conditions; DMF for difficult substrates.[1][2]
    
  • Electrophile: Alkyl Halide (

    
    ).[1][2]
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and argon inlet, dissolve the substituted pyrazole (1.0 equiv) in anhydrous

    
     (0.2 M concentration).
    
  • Deprotonation:

    • Option A (Mild): Add

      
       (2.0 equiv).[1][2] Stir at room temperature (RT) for 30 mins.
      
    • Option B (Strong): If using

      
       (1.5 equiv), cool to 0°C before addition, then warm to RT over 30 mins.
      
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

    • Note: If the alkyl halide is volatile, use a reflux condenser.[1][2]

  • Reaction: Stir at RT. If conversion is slow (monitor by TLC/LCMS), heat to reflux (80°C for MeCN).

  • Quench & Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with water (

      
      ) and brine (
      
      
      
      ).[1][2]
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Isomers often have distinct

    
     values.[1][2] Isolate via silica gel chromatography.[1][2]
    
Protocol B: Mitsunobu Reaction

Best for: Alkylation using sensitive alcohols (avoiding strong bases/halides).[1][2]

Reagents:

  • Triphenylphosphine (

    
    ).[1][2][3]
    
  • Diisopropyl azodicarboxylate (DIAD) or DEAD.[1][2]

  • Solvent: THF or Toluene.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve pyrazole (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M) under inert atmosphere.
    
  • Cooling: Cool the solution to 0°C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Exothermic reaction—control rate to maintain low temp.[1][2]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate directly. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ).[1][2] Filter and purify the filtrate.[1][2]

Optimization Guide: Controlling Regioselectivity

The ratio of 1,3- to 1,5-isomers is not random.[1][2] Use the table below to select conditions that favor your desired product.

ParameterConditionEffect on SelectivityMechanism
Base Cation

,

Increases 1,5-isomer (if chelating group present)Coordination to substituent directs attack to adjacent N.
Base Cation

,

Favors 1,3-isomerLarge "naked" anions follow steric control (distal attack).[1][2]
Solvent TFE / HFIPEnhances RegioselectivityH-bonding stabilizes specific tautomers or transition states [1].[1][2]
Solvent DMF / DMSOFavors 1,3-isomerDipolar aprotic solvents dissociate ion pairs, promoting steric control.[1][2]
Substituent

VariableStrong EWG affects pKa; often yields mixtures unless directed [2].[1][2]
Substituent Pyridine/HydrazoneFavors 1,5-isomer (with

)
Chelation effect directs alkylation to the crowded nitrogen [2].[1][2]
Workflow Diagram: Optimization Loop

Workflow Init Initial Screen: Cs2CO3 / MeCN / RT Check Analyze Isomer Ratio (1H NMR / NOESY) Init->Check Good Ratio > 10:1 Proceed to Scale-up Check->Good Success Bad Poor Selectivity (< 5:1) Check->Bad Mixture Opt1 Strategy 1: Change Base Switch to NaH (Coordination) or KOtBu (Sterics) Bad->Opt1 Opt2 Strategy 2: Change Solvent Try Toluene (Non-polar) or HFIP (H-Bonding) Bad->Opt2 Opt1->Check Re-test Opt2->Check Re-test

Figure 2: Iterative workflow for optimizing reaction conditions based on initial screening results.

Analytical Validation (Self-Validating System)[1][2]

You cannot rely solely on LCMS, as isomers have identical masses.[1][2] You must validate the structure using NMR.[1][2]

  • NOE (Nuclear Overhauser Effect):

    • 1,5-Isomer: Strong NOE correlation between the N-Alkyl protons and the substituent (R) at C5.[1][2]

    • 1,3-Isomer: NOE correlation between N-Alkyl protons and the proton at C5 (if unsubstituted) or lack of correlation with the R group at C3.[1][2]

  • HMBC: Look for long-range coupling between N-Alkyl protons and the ring carbons.

  • 13C NMR: The chemical shift of the carbon adjacent to the alkylated nitrogen often differs between isomers.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS).[1][2] URL:[Link][1][2]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: International Journal of Molecular Sciences (MDPI), 2025.[1][2][4] URL:[Link][1][2]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry.[1][2] URL:[Link][1][2]

  • Mitsunobu Reaction: Mechanism and Modifications. Source: Organic Chemistry Portal.[1][2] URL:[Link][1][2]

Sources

Application Note: 1-(2-Methoxyethyl)-1H-pyrazol-3-amine as a Scaffold for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, serving as the core for numerous kinase inhibitors (e.g., CDK, p38 MAPK, and Src inhibitors). However, a recurring bottleneck in optimizing these lipophilic scaffolds is aqueous solubility.

This guide focuses on 1-(2-methoxyethyl)-1H-pyrazol-3-amine as a strategic building block. Unlike simple methyl or phenyl analogs, the 2-methoxyethyl tail serves a dual purpose:

  • Physicochemical: It significantly enhances aqueous solubility and metabolic stability compared to alkyl chains.

  • Pharmacological: The ether oxygen acts as a weak hydrogen bond acceptor, often capturing solvent-front interactions in the ATP-binding pocket of kinases.

This document provides a validated protocol for cyclizing this amine with 1,3-electrophiles to generate fused heterocycles, supported by mechanistic insights and troubleshooting frameworks.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(2-methoxyethyl)-1H-pyrazol-3-amine
Functional Class Heterocyclic Primary Amine / 1,3-Binucleophile
Molecular Weight ~141.17 g/mol
Appearance Viscous oil or low-melting solid (hygroscopic)
Solubility High in MeOH, EtOH, DCM, DMSO; Moderate in Water
Storage 2–8°C, under Argon (Hygroscopic/Air sensitive)

Safety Precaution: As with many aminopyrazoles, treat as a potential irritant and sensitizer. The methoxyethyl side chain increases skin permeability; wear nitrile gloves and work in a fume hood.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines[2][3][4][5][6]

The primary utility of this building block is its condensation with 1,3-dicarbonyls (or their equivalents like enaminones) to form pyrazolo[1,5-a]pyrimidines .

Mechanistic Pathway

The reaction proceeds via a condensation-cyclization sequence.[1] The exocyclic amine (N-3) is the most nucleophilic site, attacking the carbonyl carbon. This is followed by an intramolecular attack by the endocyclic nitrogen (N-2) to close the pyrimidine ring.

Critical Regioselectivity Note: When reacting with unsymmetrical 1,3-dicarbonyls, regioselectivity is governed by the electrophilicity of the carbonyl centers. Steric bulk on the dicarbonyl directs the initial amine attack to the less hindered carbonyl.

Workflow Visualization

ReactionWorkflow cluster_conditions Standard Conditions BB 1-(2-methoxyethyl)- 1H-pyrazol-3-amine Inter Intermediate (Schiff Base/Enamine) BB->Inter Nucleophilic Attack (Exocyclic NH2) Elec 1,3-Dicarbonyl (e.g., Acetylacetone) Elec->Inter Prod Pyrazolo[1,5-a]pyrimidine Scaffold Inter->Prod Cyclodehydration (Ring Closure via N2)

Figure 1: General workflow for the synthesis of fused pyrazolo-pyrimidines.

Detailed Experimental Protocol

Protocol: Condensation with Acetylacetone (Model Reaction)

Objective: Synthesis of 5,7-dimethyl-1-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine.

Reagents:
  • Building Block: 1-(2-methoxyethyl)-1H-pyrazol-3-amine (1.0 equiv, 141 mg/mmol)

  • Electrophile: Acetylacetone (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

  • Catalyst: Piperidine (cat., optional if using EtOH)

Step-by-Step Procedure:
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aminopyrazole in 5 mL of Ethanol.

  • Addition: Add 1.1 mmol of acetylacetone dropwise at room temperature.

    • Observation: A slight exotherm or color change (yellowing) indicates initial Schiff base formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (Reflux) for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (polar, low Rf) should disappear, replaced by a highly fluorescent spot (higher Rf) under UV (254/365 nm).

  • Workup (Method A - Precipitation):

    • Cool the reaction mixture to 0°C in an ice bath.

    • If a precipitate forms, filter and wash with cold ethanol.

    • Note: The methoxyethyl tail often increases solubility, preventing precipitation. If no solid forms, proceed to Method B.

  • Workup (Method B - Extraction):

    • Evaporate the solvent under reduced pressure.[2]

    • Redissolve the residue in Ethyl Acetate (10 mL).

    • Wash with Water (2 x 5 mL) to remove unreacted amine/dicarbonyl.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Self-Validation System (QC)

Use the following markers to validate the success of the reaction before sending for full characterization.

Diagnostic MarkerExpected ChangeReason
TLC (Ninhydrin) Negative Primary amine (NH2) is consumed.
1H NMR (NH2) Disappears Broad singlet at ~3.5–5.0 ppm vanishes.
1H NMR (Ring) New Singlet A new aromatic singlet appears at ~6.5–6.8 ppm (pyrimidine C-6 H).
Solubility Decreased Polarity Product is significantly less polar than the starting amine.

Optimization & Troubleshooting

When applying this protocol to more complex dicarbonyls (e.g., beta-keto esters), use this optimization matrix.

Table 1: Reaction Condition Screening
SolventTempCatalystOutcomeRecommendation
Ethanol RefluxNoneModerate Yield, SlowGood for sensitive substrates.
Acetic Acid 100°CNoneHigh Yield , FastStandard choice. Acid catalyzes ring closure.
Toluene Refluxp-TSAHigh YieldUse if water removal (Dean-Stark) is required.
Water 100°CNoneVariable"On-water" synthesis; Green but substrate dependent.
Expert Tip: Regiocontrol

If reacting with a beta-keto ester (e.g., ethyl acetoacetate) to form the 7-hydroxy vs. 5-hydroxy isomer:

  • Acidic Conditions (AcOH): Tend to favor the formation of the 7-one (attack of amine on ketone first).

  • Basic Conditions (NaOEt): Can alter selectivity or promote different tautomers.

  • Verification: Use 2D NMR (HMBC) to confirm the position of the alkyl group relative to the bridgehead nitrogen.

Biological Context & Applications[3][7][8][9][10][11][12]

The 1-(2-methoxyethyl) motif is not merely a passive linker. In kinase drug discovery, it is frequently employed to:

  • Solubilize: The ether oxygen disrupts crystal lattice packing and interacts with water.

  • Target: In p38 MAPK inhibitors, similar tails project into the solvent-exposed regions, improving PK properties without sacrificing potency.

Pathway Diagram: Kinase Inhibitor Design Logic

DrugDesign Core Pyrazolo[1,5-a]pyrimidine (Scaffold Core) Sub1 C-3 Substitution (Aryl/Heteroaryl) Core->Sub1 Sub2 N-1 Tail (2-Methoxyethyl) Core->Sub2 Effect1 Potency & Selectivity (ATP Pocket Binding) Sub1->Effect1 H-Bonding Effect2 ADME Properties (Solubility/Metabolic Stability) Sub2->Effect2 Solvation

Figure 2: Structure-Activity Relationship (SAR) logic for utilizing the N-1 methoxyethyl tail.

References

  • Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine Product Sheet. (Analogous chemical properties and handling).[3][4] Link

  • National Institutes of Health (NIH). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. (Review of scaffold synthesis). Link

  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles. (Mechanistic background on aminopyrazole formation). Link

  • MDPI Molecules. Amino-Pyrazoles in Medicinal Chemistry: A Review. (Utility in drug discovery).[2][1][5] Link

  • European Patent Office. Process for the preparation of pyrazoles (EP 1176142 A1). (Industrial synthesis of N-methoxyethyl derivatives). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges, with a focus on the formation of side products, and provide practical, field-tested solutions to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details the most frequently encountered side products in pyrazole synthesis, their mechanisms of formation, and actionable strategies to minimize their occurrence.

Issue 1: Formation of Regioisomeric Mixtures

Q: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and I'm obtaining a mixture of two regioisomers. How can I control the regioselectivity of my reaction?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis and related condensations.[1][2][3][4] Regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the more nucleophilic nitrogen of the substituted hydrazine.

Underlying Causes and Mechanistic Insights:

The regiochemical outcome is a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions. The initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate is often the selectivity-determining step. Subsequent intramolecular condensation and dehydration lead to the pyrazole ring.

  • Mechanism of Regioisomer Formation:

    G cluster_0 Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Products Start R1-C(O)CH2C(O)-R2 + R3-NHNH2 Pathway_A Attack at C(O)-R1 Start->Pathway_A Pathway_B Attack at C(O)-R2 Start->Pathway_B Intermediate_A Hydrazone Intermediate A Pathway_A->Intermediate_A Intermediate_B Hydrazone Intermediate B Pathway_B->Intermediate_B Product_A Regioisomer A Intermediate_A->Product_A Cyclization & Dehydration Product_B Regioisomer B Intermediate_B->Product_B Cyclization & Dehydration

    Caption: Formation of regioisomers in pyrazole synthesis.

Troubleshooting and Mitigation Strategies:

StrategyPrincipleExperimental Protocol
pH Control The nucleophilicity of the hydrazine and the electrophilicity of the carbonyls are pH-dependent. Acid catalysis can protonate a carbonyl, activating it for attack.Maintain a reaction pH between 0 and 6.9 using a less than equivalent amount of acid.[5] Acetic acid is a common choice. For arylhydrazine hydrochlorides, adding a mild base like sodium acetate can buffer the system.
Solvent Choice Aprotic dipolar solvents can influence the reaction pathway and improve regioselectivity compared to commonly used protic solvents like ethanol.Conduct the reaction in N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), especially when using arylhydrazines. This can accelerate the dehydration steps and improve selectivity.[3]
Steric Hindrance A bulky substituent on the hydrazine or the dicarbonyl can direct the initial attack to the less sterically hindered carbonyl group.If possible, choose starting materials where the steric differences between the two carbonyl environments are maximized.
Temperature Control Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.Run the reaction at room temperature or below, carefully monitoring the progress.

Protocol for Enhancing Regioselectivity:

  • To a solution of the unsymmetrical 1,3-dicarbonyl compound in N,N-dimethylacetamide (DMAc), add the substituted hydrazine hydrochloride.

  • Slowly add a solution of 10 N HCl to the mixture while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by neutralizing with a suitable base and extracting the product.

  • Purify by column chromatography or recrystallization to separate any minor regioisomer.

Issue 2: Incomplete Reaction and Presence of Pyrazoline Impurities

Q: My pyrazole synthesis from an α,β-unsaturated ketone and hydrazine results in a significant amount of a pyrazoline byproduct. How can I drive the reaction to completion?

A: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines proceeds through a pyrazoline intermediate, which must be oxidized to form the aromatic pyrazole ring.[3][6] The presence of pyrazolines indicates incomplete oxidation.

Underlying Causes and Mechanistic Insights:

The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to form the pyrazoline. The final aromatization step requires an oxidant or specific reaction conditions to facilitate the elimination of two hydrogen atoms.

  • Workflow for Pyrazole Synthesis from α,β-Unsaturated Ketones:

    G Start α,β-Unsaturated Ketone + Hydrazine Intermediate Pyrazoline Intermediate Start->Intermediate Michael Addition & Cyclization Product Desired Pyrazole Product Intermediate->Product Oxidation Side_Product Pyrazoline Impurity Intermediate->Side_Product Incomplete Oxidation

    Caption: Pyrazoline as an intermediate and impurity.

Troubleshooting and Mitigation Strategies:

StrategyPrincipleExperimental Protocol
In Situ Oxidation Including an oxidizing agent in the reaction mixture can directly convert the pyrazoline intermediate to the pyrazole.Add a suitable oxidant like iodine, copper triflate, or simply heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[3][6]
Choice of Hydrazine Reagent Using a substituted hydrazine, such as tosylhydrazine, can introduce a good leaving group that facilitates aromatization under basic conditions.React the α,β-unsaturated carbonyl with tosylhydrazine in the presence of a base. The tosyl group is eliminated during the reaction to yield the pyrazole.[7]
Ex Post Facto Oxidation If the pyrazoline has already been isolated, it can be oxidized in a separate step.Treat the isolated pyrazoline with an oxidizing agent such as bromine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[6][7]
Issue 3: Reaction Discoloration and Formation of Multiple Unidentified Impurities

Q: My Knorr-type pyrazole synthesis turns a dark yellow or red color, and TLC analysis shows multiple spots, suggesting several byproducts. What is causing this, and how can I get a cleaner reaction?

A: Significant discoloration and the formation of numerous impurities, especially in Knorr-type syntheses, often point to the instability of the hydrazine reagent or the 1,3-dicarbonyl compound under the reaction conditions.[8]

Underlying Causes and Mechanistic Insights:

  • Hydrazine Decomposition: Hydrazines, particularly hydrazine hydrate and its salts, can be unstable and undergo side reactions, leading to colored byproducts. This can be exacerbated by localized high concentrations or "hot spots" in the reaction mixture, especially during scale-up.[9]

  • Side Reactions of the Dicarbonyl: 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions, particularly if the reaction conditions are not optimized.

  • Condensation Byproducts: Inadequate mixing can lead to changes in local pH, which may promote unwanted condensation reactions.[9]

Troubleshooting and Mitigation Strategies:

StrategyPrincipleExperimental Protocol
Controlled Reagent Addition Slow, dropwise addition of the hydrazine reagent helps to maintain a low concentration and dissipate any heat generated, minimizing decomposition and side reactions.[9]Add the hydrazine hydrate or a solution of the hydrazine salt dropwise to the reaction mixture, ideally using a syringe pump for better control, while monitoring the internal temperature.
Use of a Co-solvent/Buffering Agent The use of a buffer, such as potassium acetate when using a hydrazine hydrochloride, can help maintain a more stable pH and lead to a cleaner reaction profile.Add one equivalent of potassium acetate or sodium acetate to the reaction mixture when using a hydrazine hydrochloride salt.[8]
Purification of Starting Materials Impurities in the starting 1,3-dicarbonyl or hydrazine can act as catalysts for decomposition or side reactions.Ensure the purity of your starting materials. If necessary, distill or recrystallize them before use.
Inert Atmosphere Although not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to discoloration.Degas the solvent and maintain a positive pressure of an inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for my pyrazole synthesis?

A1: While some Knorr-type syntheses can be performed in aqueous acidic solutions (e.g., water/acetic acid), the solubility of organic substrates can be a limiting factor.[8] If your starting materials are not sufficiently soluble, this can lead to a heterogeneous mixture, poor reaction kinetics, and an increased likelihood of side reactions. In such cases, using an alcohol like ethanol or an aprotic solvent like DMAc is preferable.[3]

Q2: What is the best way to purify my crude pyrazole product?

A2: The purification method depends on the nature of the product and the impurities.

  • Recrystallization: This is often effective if the pyrazole is a solid and there is a significant difference in solubility between the product and impurities in a given solvent system. Hexanes and ethanol/water mixtures are common choices.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired pyrazole from regioisomers and other byproducts. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by extraction into an acidic aqueous solution, washing the organic impurities away, and then basifying the aqueous layer to recover the product.[10]

Q3: My reaction is very exothermic. Is this normal, and how can I control it?

A3: Yes, the condensation reaction with hydrazine can be exothermic.[9] This is a significant safety concern, especially during scale-up, as the reduced surface-area-to-volume ratio in larger reactors hinders heat dissipation. To manage this:

  • Slow Addition: Add the hydrazine reagent dropwise.

  • Cooling: Use an ice bath to maintain a low and stable internal temperature.

  • Flow Chemistry: For larger-scale syntheses, transitioning to a continuous flow reactor provides superior temperature control and safety.[9]

Q4: Are there any "greener" methods for pyrazole synthesis?

A4: Yes, there is a growing interest in developing more environmentally friendly protocols. This includes using catalysts like nano-ZnO or lithium perchlorate, which can allow the reaction to proceed under milder conditions, sometimes even at room temperature in greener solvents like ethylene glycol.[4] Microwave-assisted and ultrasound-assisted syntheses are also being explored to reduce reaction times and solvent usage.[11]

References

  • Knorr Pyrazole Synthesis. (n.d.). Google Patents.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • Preparation of pyrazoles. (n.d.). Google Patents.
  • Knorr pyrrole synthesis. (n.d.). Wikipedia.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (n.d.). Benchchem.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • synthesis of pyrazoles. (2019). YouTube.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.

Sources

Technical Support Center: Pyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Heterocycle Construction

Introduction

Welcome to the Pyrazole Synthesis Technical Center. Pyrazoles are not just another heterocycle; they are the structural backbone of blockbuster drugs like Celecoxib and Rimonabant.[1] However, their synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis)—is notoriously plagued by regioselectivity issues and purification bottlenecks .

This guide moves beyond textbook theory. We address why your reaction yields a 50:50 mixture of isomers, why your product streaks on silica, and how to force the thermodynamics in your favor.

Module 1: Solving the Regioselectivity Crisis

The Issue: You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine (


) and obtaining an inseparable mixture of 1,3- and 1,5-substituted isomers.

The Diagnostic: Regioselectivity in Knorr synthesis is a war between Sterics and Electronics .

  • Electronic Control: The most nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbonyl.
    
  • Steric Control: The terminal

    
     attacks the least hindered carbonyl.
    

When these two factors oppose each other, you get a mixture.

The Solution: Fluorinated Solvents Standard solvents like ethanol often fail to differentiate the transition states. The use of fluorinated alcohols, specifically 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) , has been proven to drastically enhance regioselectivity.[2][3]

  • Mechanism: These solvents are strong hydrogen-bond donors (HBD). They coordinate with the carbonyl oxygens, enhancing the electrophilic differentiation between the two carbonyls, effectively "amplifying" the electronic bias over the steric bias [1].

Protocol: Regioselective Synthesis in TFE
ParameterStandard ConditionOptimized Condition
Solvent Ethanol (EtOH)Trifluoroethanol (TFE)
Temperature Reflux (78°C)Room Temp to 40°C
Selectivity Often ~1:1 to 3:1Typically >20:1
Workup Evaporation + ColumnDirect Filtration (often precipitates)

Step-by-Step:

  • Dissolve 1.0 eq of 1,3-dicarbonyl in TFE (0.5 M concentration).

  • Add 1.1 eq of substituted hydrazine dropwise at 0°C.

  • Allow to warm to room temperature. Stir for 2–4 hours.

  • Monitor: Check LCMS. If conversion is slow, heat to 40°C.

  • Isolation: Remove TFE (rotovap). The major regioisomer often crystallizes upon addition of a non-polar solvent (Hexanes/Et2O).

Module 2: Visualization of Regiocontrol Logic

The following logic flow helps you decide how to manipulate your reaction conditions based on your specific substrate.

RegioControl Start Substrate Analysis: Unsymmetrical 1,3-Dicarbonyl Check Are Sterics & Electronics Aligned? Start->Check Aligned Standard Conditions: EtOH, Reflux Check->Aligned Yes Opposed Conflict: Sterics favor C1, Electronics favor C3 Check->Opposed No Solvent Switch Solvent: Use TFE or HFIP Opposed->Solvent To amplify electronic diff Lewis Add Lewis Acid: Sc(OTf)3 or CeCl3 Opposed->Lewis To activate carbonyls Result1 High Regioselectivity (Electronic Control Dominates) Solvent->Result1 Result2 Improved Yield (Activation of Carbonyl) Lewis->Result2

Caption: Decision matrix for selecting reaction conditions to maximize regioselectivity in Knorr Pyrazole Synthesis.

Module 3: Reaction Stalling & Efficiency (Microwave)

The Issue: The reaction stalls at the intermediate hydrazone/enamine stage and fails to cyclize, or the reaction requires days at reflux.

The Diagnostic: The dehydration step (loss of water to aromatize) is often the rate-determining step. In traditional heating, water accumulation can inhibit this equilibrium.

The Solution: Microwave Irradiation Microwave synthesis is superior for pyrazoles because the polar transition state of the cyclization absorbs microwave energy efficiently. It allows for "superheating" above the solvent's boiling point in a sealed vessel [2].

Protocol: Microwave-Assisted Cyclization
  • Vessel: 10 mL Microwave vial.

  • Load: 1,3-diketone (1 mmol), Hydrazine (1.1 mmol).

  • Solvent: Ethanol (2 mL) + Acetic Acid (0.5 mL) .

    • Note: Acetic acid acts as both solvent and acid catalyst.[4]

  • Conditions: 120°C for 10–20 minutes (High Absorption).

  • Workup: Pour into ice water. The pyrazole usually precipitates as a solid. Filter and wash.[4][5]

Module 4: Purification & Isolation Shortcuts

The Issue: "My pyrazole streaks on the silica column" or "I cannot separate the isomers."

The Diagnostic: Pyrazoles are amphoteric. The N-H pyrazoles are acidic (


) and basic (

). They interact strongly with silanols on silica gel.

The Solution: The "Salt Crash" & pH Switching Avoid column chromatography if possible. Use the chemical properties of the pyrazole to purify it.

Technique A: The "Salt Crash" (Isomer Separation)

Regioisomers often have vastly different basicities.

  • Dissolve the crude mixture in dry ether or ethyl acetate.

  • Bubble dry HCl gas or add HCl in Dioxane dropwise.

  • The Trick: One isomer usually forms a crystalline hydrochloride salt much faster or is less soluble than the other [3].

  • Filter the precipitate.[4] Neutralize with

    
     to recover the free base.
    
Technique B: Acid/Base Extraction (For N-H Pyrazoles)

If your pyrazole has a free N-H (no substituent on nitrogen):

  • Extract: Dissolve crude in organic solvent (e.g., EtOAc).

  • Wash: Wash with 1M NaOH. The N-H pyrazole deprotonates and moves to the Aqueous Layer . Impurities stay in the Organic Layer.

  • Recover: Separate the aqueous layer and acidify to pH ~4 with HCl. The pyrazole will precipitate or can be extracted back into fresh organic solvent.[6]

Module 5: Safety & Handling (Hydrazines)

Critical Warning: Hydrazines are potent nucleophiles but also toxic, potential carcinogens, and unstable.

  • Methylhydrazine: Extremely volatile (B.P. 87°C) and toxic. ALWAYS handle in a fume hood. Use a syringe with a Luer-lock to prevent accidental disconnection.

  • Hydrazine Hydrate: Less volatile but corrosive. It can decompose catalytically on metal surfaces (Raney Nickel, Palladium) to release hydrogen gas and ammonia—risk of explosion if used in closed pressure vessels without venting.

  • Waste: Quench hydrazine waste with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal.

References
  • Fustero, S., et al. (2008).[2][7] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.

  • Karakaya, A. (2025).[8][9] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences.

  • BASF SE. (2011). "Method for purifying pyrazoles." Google Patents (WO2011076194A1).

Sources

Technical Support Center: Navigating Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Pyrazoles are a cornerstone of modern drug discovery, and controlling their substitution pattern is paramount for achieving desired biological activity.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the classic Knorr synthesis of pyrazoles, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine).[3][4] The substituted hydrazine has two distinct nitrogen atoms (N1 and N2) that can initiate the condensation, and the dicarbonyl has two different carbonyl groups. This duality of reactive sites can lead to two different regioisomeric pyrazole products, as depicted below.

  • Why it's critical: The precise arrangement of substituents on the pyrazole ring often dictates its pharmacological properties. One regioisomer may be a potent therapeutic agent, while the other could be inactive or even exhibit toxicity.[5] Therefore, controlling the reaction to produce a single, desired isomer is essential for efficiency, purity, and the ultimate success of a drug development program.[4]

G cluster_reactants Reactants cluster_products Potential Regioisomers R1_CO R1-C(=O) CH2 -CH2- R1_CO->CH2 R2_CO C(=O)-R2 CH2->R2_CO Hydrazine H2N-NH-R3 IsomerA Isomer A (1,3,5-substituted) Hydrazine->IsomerA Path A IsomerB Isomer B (1,5,3-substituted) Hydrazine->IsomerB Path B

Caption: Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two distinct regioisomers.

Q2: What are the fundamental factors that govern the regiochemical outcome of a pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several competing factors. Understanding these is the first step to manipulating the reaction outcome.[3][4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (e.g., a trifluoromethyl group) near one carbonyl will make it more susceptible to nucleophilic attack by the hydrazine.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach to a particular carbonyl group, thereby directing the reaction to the less hindered site.[3][4]

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most practical levers for control.

    • pH: The acidity or basicity of the medium is critical. Under acidic conditions, the more basic nitrogen of the substituted hydrazine can be protonated, altering its nucleophilicity and potentially reversing the selectivity compared to neutral or basic conditions.[3][4]

    • Solvent: The choice of solvent can have a dramatic impact. For instance, polar, hydrogen-bond-donating solvents can stabilize certain transition states over others.

    • Temperature: Can influence the kinetic versus thermodynamic control of the reaction, sometimes favoring one isomer at a lower or higher temperature.

Troubleshooting Guide: Common Regioselectivity Problems

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a frequent challenge when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties.

Causality Analysis: A 1:1 mixture implies that the energy barriers for the two competing reaction pathways (Path A vs. Path B) are nearly identical under your current conditions. The nucleophile (hydrazine) is not showing a significant preference for either carbonyl group.

Troubleshooting Workflow:

G start Start: 1:1 Isomer Ratio step1 Modify Solvent System (e.g., EtOH to HFIP/TFE) start->step1 Simplest first step step2 Adjust Reaction pH (Acidic vs. Basic Catalysis) step1->step2 If solvent change is insufficient step3 Introduce a Catalyst (e.g., Lewis Acid) step2->step3 For substrate activation step4 Employ Microwave Irradiation step3->step4 To explore kinetic effects end Goal: >95:5 Isomer Ratio step4->end

Caption: A decision workflow for optimizing pyrazole regioselectivity.

Step-by-Step Solutions:

  • Modify the Solvent System (High-Impact): This is often the most effective initial strategy. Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] These solvents, through their unique hydrogen-bonding capabilities, can dramatically increase the preference for one regioisomer.[4][5]

    • Rationale: Fluorinated alcohols are strong hydrogen-bond donors but poor acceptors. They can selectively solvate and stabilize intermediates or transition states, amplifying the small intrinsic electronic differences between the two carbonyl groups and leading to a single, dominant reaction pathway.

  • Adjust Reaction pH:

    • Acidic Conditions: Add a catalytic amount of an acid like acetic acid or p-toluenesulfonic acid.[4][6] This protonates the more basic nitrogen of the substituted hydrazine (e.g., the NH2 group of methylhydrazine), making the less substituted nitrogen (the N-Me group) the primary nucleophile. This reversal of nucleophilicity can completely change the regiochemical outcome.

    • Basic Conditions: Conversely, using basic conditions can favor the attack of the more nucleophilic nitrogen atom.[4]

  • Employ Microwave-Assisted Synthesis (MAOS): If available, a microwave reactor can offer significant advantages. The rapid, uniform heating can sometimes favor the kinetically controlled product, leading to improved selectivity and drastically reduced reaction times.[4]

Issue 2: The wrong regioisomer is the major product.

You have good selectivity, but the reaction is favoring the undesired isomer.

Causality Analysis: Your current reaction conditions favor the pathway leading to the unwanted product. This could be due to an unexpected interplay of steric and electronic factors or pH-dependent changes in the hydrazine's nucleophilicity.

Solutions:

  • Reverse the pH Conditions: This is the most direct approach to flip the selectivity. If you are running the reaction under acidic conditions (e.g., in acetic acid), switch to neutral (e.g., ethanol) or basic conditions (e.g., with a non-nucleophilic base). The change in the hydrazine's protonation state is often the key to reversing which nitrogen atom attacks first.[3][4]

  • Analyze Hydrazine Nucleophilicity: Consider the nucleophilicity of your hydrazine. For phenylhydrazine, the NH2 group is generally considered more nucleophilic. For methylhydrazine, the substituted NH group is less sterically hindered and can be more reactive. The initial attack of the more nucleophilic nitrogen on the more reactive carbonyl group often dictates the final product.[5] Modifying the conditions to favor an alternative initial step is crucial.

Protocols & Data

Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols

This protocol demonstrates the synthesis of a pyrazole where traditional methods yield poor selectivity, but the use of HFIP provides a single dominant isomer.

Reactants: 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione and Methylhydrazine.

ConditionSolventRegioisomeric Ratio (A:B)Total YieldReference
1Ethanol (EtOH)36 : 6499%[5]
2TFE85 : 1599%[5]
3HFIP97 : 3 98%[5]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Reagent Addition: At room temperature, add methylhydrazine (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4] Characterize the product and confirm the isomeric ratio using ¹H NMR and/or GC-MS.[4]

Protocol 2: Microwave-Assisted Synthesis for Rapid, Selective Pyrazole Formation

This protocol is suitable for the reaction of α,β-unsaturated ketones with hydrazines.

Step-by-Step Methodology:

  • Preparation: Combine the α,β-unsaturated ketone (1.0 eq) and the arylhydrazine (1.1 eq) in a 10 mL microwave reaction vessel.

  • Solvent/Catalyst: Add glacial acetic acid as the solvent and catalyst.[4]

  • Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction parameters (e.g., 120 °C, 15 minutes).

  • Work-up: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.[4]

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.[4]

Analytical Characterization: How to Confirm Your Regioisomer

Q3: How can I definitively determine the structure of the regioisomer(s) I have synthesized?

A3: A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation. Relying on a single method is often insufficient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are the first-line techniques. The chemical shifts of protons and carbons on and adjacent to the pyrazole ring are highly sensitive to the substituent pattern.

    • 2D NMR (NOESY, HMBC): These are powerful for confirming regiochemistry. A Nuclear Overhauser Effect (NOE) between the proton of a substituent on N1 and a proton of a substituent at C5 provides definitive proof of that connectivity.[1] Similarly, Heteronuclear Multiple Bond Correlation (HMBC) can show 2- and 3-bond correlations between protons and carbons, helping to piece the structure together.[7]

  • X-Ray Crystallography: This is the "gold standard" for structure determination. If you can grow a suitable crystal of your product, a single-crystal X-ray diffraction experiment will provide an unambiguous 3D structure of the molecule, definitively establishing the regiochemistry.[8]

  • Mass Spectrometry (MS): While MS provides the molecular weight, its fragmentation patterns can sometimes offer clues to the isomeric structure, especially when comparing the spectra of both isomers.[1]

References

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Rana, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Ferreira, V. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
  • Martínez-Arias, C., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry.

Sources

byproduct identification in 1-(2-methoxyethyl)-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Technical Support Center .

This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine .[1] This specific aminopyrazole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors), yet its synthesis is plagued by regioselectivity challenges that often go undiagnosed until late-stage scale-up.[1]

Module 1: The Synthetic Landscape & Critical Byproducts

To identify byproducts, you must first understand the mechanism generating them.[1] The synthesis typically proceeds via one of two primary routes, each with a distinct impurity profile.[1]

Route A: Direct Alkylation of 3-Aminopyrazole (Most Common)[1]
  • Mechanism: Nucleophilic substitution (

    
    ) of 3-aminopyrazole on 1-bromo-2-methoxyethane using a base (Cs₂CO₃ or NaH).[1]
    
  • The Problem: 3-aminopyrazole exists in tautomeric equilibrium. Alkylation can occur at

    
     (desired), 
    
    
    
    (regioisomer), or the exocyclic amine (
    
    
    ).[1]
Route B: Cyclization of (2-methoxyethyl)hydrazine
  • Mechanism: Condensation with 3-ethoxyacrylonitrile or 2,3-dibromopropionitrile.[1]

  • The Problem: The nucleophilicity difference between the

    
     and 
    
    
    
    of the hydrazine often favors the formation of the 5-amino isomer over the desired 3-amino isomer.[1]
Impurity Profile Table
Impurity IDChemical NameStructure DescriptionOriginDetection (Key Signal)
IMP-A (Major) 1-(2-methoxyethyl)-1H-pyrazol-5-amine Regioisomer where the side chain is on the nitrogen adjacent to the

.[1]

-alkylation (Route A) or favored cyclization (Route B).[1]
1H NMR:

proton often shifts upfield (~5.4 ppm) compared to 3-amino (~5.6 ppm).[1]
IMP-B N-(2-methoxyethyl)-1H-pyrazol-3-amine Alkylation on the exocyclic amine.[1]

-alkylation (Route A).
LCMS: Mass matches product (+141 Da) but retention time differs.[1] 1H NMR: Loss of

singlet; appearance of

triplet.[1]
IMP-C 1,N-bis(2-methoxyethyl)-1H-pyrazol-3-amine Double alkylation (Ring + Exocyclic).[1]Excess alkylating agent / High Temp.[1]LCMS: [M+H]+ = 200.2 Da.[1]
IMP-D 1,2-bis(2-methoxyethyl)pyrazolium salt Quaternary ammonium salt.[1]Over-alkylation of ring nitrogens.[1]Solubility: Water soluble; often lost in aqueous workup but present in crude NMR.[1]

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways in the direct alkylation route, highlighting where yield is lost to byproducts.

ReactionPathways SM 3-Aminopyrazole (Tautomeric Mix) Target TARGET PRODUCT 1-(2-methoxyethyl)-1H-pyrazol-3-amine (N1-Alkylation) SM->Target Path A: N1 Attack (Sterically favored if optimized) ImpurityA IMPURITY A (Major) 1-(2-methoxyethyl)-1H-pyrazol-5-amine (N2-Alkylation) SM->ImpurityA Path B: N2 Attack (Thermodynamic trap) ImpurityB IMPURITY B N-alkylated (Exocyclic) SM->ImpurityB Path C: Exocyclic Attack (High Temp) Reagent 1-bromo-2-methoxyethane + Base (Cs2CO3) ImpurityC IMPURITY C Bis-alkylated Target->ImpurityC Over-alkylation ImpurityA->ImpurityC Over-alkylation

Caption: Competitive alkylation pathways of 3-aminopyrazole. Path A yields the target; Path B yields the difficult-to-separate 5-amino regioisomer.[1]

Module 3: Troubleshooting & FAQs

Q1: How do I definitively distinguish the 3-amino target from the 5-amino impurity (IMP-A) using NMR?

A: Standard 1D Proton NMR is often insufficient due to overlapping signals.[1] You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • Target (3-amino): You will observe a strong NOE correlation between the

    
    -methylene protons (of the methoxyethyl group) and the pyrazole H5  proton (the proton adjacent to the alkylation site).[1]
    
  • Impurity (5-amino): The

    
    -methylene protons are spatially distant from 
    
    
    
    and
    
    
    .[1] Instead, you might see an NOE to the exocyclic
    
    
    protons (if visible) or a lack of NOE to the ring methine protons.[1]
  • 13C NMR: The

    
     (bearing 
    
    
    
    ) in the target typically resonates downfield (~155-160 ppm), while the
    
    
    in the impurity (bearing
    
    
    ) often shifts slightly differently, but NOESY is the gold standard.
Q2: My LCMS shows a single peak, but the melting point is off. What is happening?

A: You likely have a co-eluting mixture of the 1,3-isomer (Target) and 1,5-isomer (IMP-A) .[1] These regioisomers have identical masses and very similar polarities.[1]

  • Action: Switch your HPLC method. Standard C18 gradients often fail to separate these.[1]

  • Solution: Use a Phenyl-Hexyl column or a Pentafluorophenyl (PFP) column.[1] The pi-pi interactions differ between the two isomers, often providing baseline separation.[1]

Q3: I am seeing significant amounts of Impurity B (Exocyclic alkylation). How do I stop this?

A: Exocyclic alkylation is driven by high temperatures and "hard" bases.[1]

  • Protocol Adjustment:

    • Lower Temperature: Run the alkylation at

      
       to Room Temperature. Do not reflux.[1]
      
    • Base Selection: Switch from NaH (which deprotonates the exocyclic amine easily) to Cs₂CO₃ in DMF or Acetonitrile.[1] Cesium typically favors

      
      -alkylation on the ring due to the "Ceasium Effect" (coordination with the incoming electrophile and the ring nitrogen).[1]
      
    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the alkyl halide. Excess halide drives poly-alkylation.[1]

Q4: Can I convert the 5-amino byproduct back to the 3-amino target?

A: No. The alkylation is irreversible under standard conditions.[1] However, if you are synthesizing the molecule via Route B (Cyclization) , you can influence the ratio.[1]

  • Tip: If using (2-methoxyethyl)hydrazine + 3-ethoxyacrylonitrile, the 5-amino isomer is usually the MAJOR product .[1]

  • Strategic Pivot: To access the 3-amino isomer exclusively, consider alkylating 3-nitro-1H-pyrazole first.[1] The nitro group is electron-withdrawing, making the

    
     proton significantly more acidic and directing alkylation to the desired position (sterics also favor 
    
    
    
    away from the nitro).[1] Once alkylated, reduce the nitro group (Pd/C + H2 or Fe/NH4Cl) to the amine.[1] This route adds a step but eliminates the regioselectivity nightmare.[1]

Module 4: Validated Experimental Protocol (Recommended Route)

Objective: Synthesis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine via Nitro-Reduction (High Regio-fidelity).

  • Step 1: Alkylation

    • Dissolve 3-nitro-1H-pyrazole (1.0 equiv) in DMF (0.5 M).

    • Add Cs₂CO₃ (1.2 equiv) and stir for 15 min at RT.

    • Add 1-bromo-2-methoxyethane (1.1 equiv) dropwise.[1]

    • Stir at

      
       for 4 hours. Monitor by TLC/LCMS.[1]
      
    • Note: This typically yields a >10:1 ratio of the desired N1-isomer (1-(2-methoxyethyl)-3-nitropyrazole) vs the N2-isomer.[1]

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with LiCl solution (to remove DMF).[1]

  • Step 2: Reduction

    • Dissolve the nitro intermediate in MeOH.[1]

    • Add 10% Pd/C (5 wt%).[1]

    • Stir under

      
       balloon (1 atm) for 2-6 hours.
      
    • Filtration: Filter through Celite to remove Pd.[1]

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH3).[1]

References

  • Regioselectivity in Pyrazole Alkylation : Fustero, S., et al.[1][2] "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1]

  • Differentiation of Isomers : Claramunt, R. M., et al.[1] "The use of 13C and 15N NMR in the structural assignment of alkylated pyrazoles." Magnetic Resonance in Chemistry, 2006.[1] [1]

  • General Synthesis of Aminopyrazoles : Elguero, J. "Pyrazoles and their Benzo Derivatives."[1][2] Comprehensive Heterocyclic Chemistry II, 1996.[1] [1]

Sources

Technical Support Center: Alternative Catalysts for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic methods for the formation of pyrazole rings. Pyrazole moieties are crucial scaffolds in a vast array of pharmaceuticals and agrochemicals, driving the continuous search for more efficient, sustainable, and versatile synthetic routes.[1][2]

Traditional methods for pyrazole synthesis often rely on harsh conditions, stoichiometric reagents, or expensive and toxic catalysts.[3] This guide delves into modern, alternative catalytic systems that address these limitations, offering greener, more efficient, and highly selective methodologies. We will explore various catalytic approaches, from nanoparticles to metal-free systems, and provide practical troubleshooting advice to navigate the challenges you might encounter in your experiments.

Section 1: Nanoparticle-Catalyzed Pyrazole Synthesis

Nanocatalysts have emerged as a highly effective class of materials for organic synthesis due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity.[4] They bridge the gap between homogeneous and heterogeneous catalysis, offering the high efficiency of the former and the ease of separation and recyclability of the latter.[4]

Troubleshooting Guide: Nanoparticle Catalysts

Q1: My reaction yield is consistently low when using a reusable nanoparticle catalyst (e.g., ZnO, CuO, Ni-based). What are the likely causes and how can I improve it?

A1: Low yields with reusable nanoparticle catalysts can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation:

    • Leaching: The active metal species might be leaching from the nanoparticle support into the reaction mixture. To verify, analyze the reaction filtrate for traces of the metal using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

    • Aggregation: Nanoparticles can agglomerate during the reaction, especially at elevated temperatures, leading to a reduction in the active surface area. Characterize the catalyst before and after the reaction using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to check for changes in particle size and morphology.

    • Fouling: The catalyst surface can be blocked by organic residues or byproducts. Try washing the recovered catalyst with a suitable solvent to remove adsorbed species. In some cases, calcination at a controlled temperature can regenerate the catalyst by burning off organic foulants.

  • Sub-optimal Reaction Conditions:

    • Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. While many nanoparticle-catalyzed reactions are promoted under solvent-free conditions or in green solvents like water or ethanol, your specific substrates might require a different medium.[5][6] Screen a range of solvents with varying polarities.

    • Temperature and Time: Ensure you are operating at the optimal temperature for your specific catalyst and substrates. A temperature that is too low may result in incomplete conversion, while a temperature that is too high could lead to byproduct formation or catalyst degradation. Similarly, the reaction time should be optimized to ensure complete conversion without unnecessary energy expenditure or side reactions.

    • Catalyst Loading: While a higher catalyst loading might seem intuitive for increasing the yield, it can sometimes lead to aggregation and reduced efficiency. Perform a catalyst loading optimization study to find the most effective concentration.

  • Substrate Reactivity:

    • Steric Hindrance: Bulky substituents on your 1,3-dicarbonyl compound or hydrazine derivative can hinder the approach to the catalytic active sites.[7] Consider using a catalyst with larger pores or a more accessible surface.

    • Electronic Effects: The electronic nature of your substrates plays a crucial role. Electron-withdrawing or -donating groups can affect the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons.

Q2: I am observing poor regioselectivity in the synthesis of unsymmetrical pyrazoles using a nanoparticle catalyst. How can I control the formation of the desired regioisomer?

A2: Achieving high regioselectivity is a common challenge in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyls.[7] Here’s how you can address this:

  • Understanding the Mechanism: The regioselectivity is often determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.[7] The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.

  • Leveraging Steric and Electronic Effects:

    • Steric Control: A bulky substituent on the 1,3-dicarbonyl will likely direct the initial attack of the less hindered nitrogen of the hydrazine to the less sterically hindered carbonyl group.

    • Electronic Control: An electron-withdrawing group on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Solvent Engineering: The choice of solvent can have a profound impact on regioselectivity. For instance, fluorinated alcohols have been shown to improve regioselectivity in some cases.[8] It is hypothesized that these solvents can selectively solvate and stabilize certain transition states, thereby favoring the formation of one regioisomer over the other.

  • Catalyst Design: The surface properties of the nanoparticle catalyst can influence regioselectivity. Catalysts with specific functionalities or pore structures may offer a steric environment that favors the formation of a particular isomer.

Experimental Protocol: Synthesis of Pyrazoles using a Reusable Nickel-Based Heterogeneous Catalyst[1]

This protocol describes a one-pot, three-component synthesis of pyrazoles at room temperature.[1]

  • Catalyst Preparation: Prepare the nickel-based heterogeneous catalyst as described in the literature.[1]

  • Reaction Setup: In a round-bottom flask, add the ketone (0.1 mol), hydrazine (0.1 mol), and the nickel-based catalyst (10 mol%).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Initial Stirring: Stir the mixture for 30 minutes at room temperature.

  • Aldehyde Addition: Add the aldehyde dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.

  • Purification: The desired pyrazole product can be purified by recrystallization from methanol or by column chromatography.

  • Catalyst Recovery: The heterogeneous catalyst can be recovered by filtration, washed with a suitable solvent, dried, and reused for subsequent reactions.[1]

Data Presentation: Comparison of Nanoparticle Catalysts for Pyrazole Synthesis
CatalystStarting MaterialsReaction ConditionsYield (%)ReusabilityReference
Cobalt Oxide (nano) α,β-diketones, PhenylhydrazineMicrowave, Green solventExcellentNot specified[5]
Graphene Oxide (nano) 1,3-dicarbonyls, HydrazineNot specifiedHighRecyclable[9]
Nickel-based (heterogeneous) Ketones, Aldehydes, HydrazineRoom Temperature, EthanolHighUp to 7 cycles[1]
Copper Oxide (CuO NPs) 4-component reactionWaterHighAt least 7 times[4]
Zinc Oxide (nano-ZnO) Phenylhydrazine, Ethyl acetoacetateNot specified95%Not specified[2]
Visualization: Generalized Workflow for Nanoparticle-Catalyzed Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Catalyst Recycling Start Combine Starting Materials (1,3-Dicarbonyl, Hydrazine) Catalyst Add Nanoparticle Catalyst Start->Catalyst Solvent Add Solvent (or solvent-free) Catalyst->Solvent Reaction_Conditions Apply Reaction Conditions (Heating, Microwave, Ultrasound) Solvent->Reaction_Conditions Monitoring Monitor Progress (TLC, GC-MS) Reaction_Conditions->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Reaction Complete Extraction Aqueous Work-up/Extraction Filtration->Extraction Wash Wash Recovered Catalyst Filtration->Wash Purification Purify Product (Crystallization, Chromatography) Extraction->Purification Dry Dry Catalyst Wash->Dry Reuse Reuse in Subsequent Reactions Dry->Reuse

Caption: Workflow for nanoparticle-catalyzed pyrazole synthesis.

Section 2: Metal-Free Catalysis for Pyrazole Formation

The development of metal-free catalytic systems is a significant step towards more sustainable chemical synthesis, as it avoids the use of potentially toxic and expensive heavy metals.[10]

Troubleshooting Guide: Metal-Free Catalysts

Q1: My iodine-catalyzed pyrazole synthesis is not proceeding to completion. What could be the issue?

A1: Incomplete conversion in iodine-catalyzed reactions can often be traced back to the following:

  • Iodine Sublimation: Molecular iodine can sublime at elevated temperatures, leading to a decrease in its effective concentration in the reaction mixture. Ensure your reaction vessel is well-sealed.

  • Moisture Sensitivity: Some iodine-catalyzed reactions are sensitive to moisture. Ensure you are using dry solvents and reagents.

  • Redox Side Reactions: Iodine can participate in various redox processes. The presence of unintended reducing or oxidizing agents in your reaction mixture could interfere with the catalytic cycle.

  • In situ Catalyst Formation: In some cases, the active catalytic species is not molecular iodine itself but an in situ generated species.[2] Ensure that the reaction conditions (e.g., presence of a co-catalyst or additive) are suitable for the formation of the active catalyst.

Q2: I am attempting a catalyst-free, multicomponent synthesis of pyrazoles under ultrasonic irradiation, but the reaction is sluggish. How can I improve the reaction rate?

A2: While some multicomponent reactions for pyrazole synthesis are reported to be catalyst-free, they often rely on specific conditions to proceed efficiently.[11] If your reaction is slow:

  • Ultrasonic Power and Frequency: The efficiency of ultrasound-assisted synthesis is dependent on the power and frequency of the ultrasonic irradiation.[12] Ensure your ultrasonic bath or probe is functioning correctly and is set to an appropriate power level.

  • Solvent Choice: The solvent plays a crucial role in acoustic cavitation, the phenomenon responsible for the rate enhancement in sonochemistry.[12] Solvents with high vapor pressure, low viscosity, and high surface tension are generally good for cavitation.

  • Temperature: While ultrasonic irradiation generates localized "hot spots," the bulk temperature of the reaction mixture can also be important.[12] You may need to gently heat the reaction vessel in the ultrasonic bath.

  • Concentration: The concentration of your reactants can influence the reaction rate. Highly concentrated solutions may be too viscous for efficient cavitation. Experiment with different concentrations to find the optimal conditions.

Experimental Protocol: Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles[13]

This protocol describes a metal-free, three-component annulation to synthesize fully substituted pyrazoles.

  • Reaction Setup: In a reaction tube, combine the β-ketonitrile (or pentane-2,4-dione), arylhydrazine, and aryl sulfonyl hydrazide.

  • Catalyst Addition: Add a catalytic amount of molecular iodine.

  • Solvent and Reaction: Add a suitable solvent and stir the mixture at the optimized temperature and for the required time as determined by initial screening experiments.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.

Visualization: Logical Relationship in Metal-Free Pyrazole Synthesis

G cluster_0 Key Advantages cluster_1 Common Approaches cluster_2 Influencing Factors Adv1 Avoids Toxic Metals App1 Iodine Catalysis Adv1->App1 Adv2 Cost-Effective App2 Organocatalysis (e.g., Taurine) Adv2->App2 Adv3 Sustainable App3 Catalyst-Free (under specific conditions) Adv3->App3 Fac1 Reaction Conditions (Temp, Solvent) App1->Fac1 Fac2 Substrate Reactivity App2->Fac2 Fac3 Energy Input (Ultrasound, Microwave) App3->Fac3

Caption: Key aspects of metal-free pyrazole synthesis.

Section 3: Green Chemistry Approaches: Microwave and Ultrasound Assistance

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted organic synthesis (UAOS) are powerful techniques for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for pyrazole synthesis?

A1: The primary advantages of MAOS include:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times.[12]

  • Improved Yields and Purity: The fast and uniform heating can minimize the formation of byproducts, resulting in higher yields and cleaner products.

  • Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, which aligns with the principles of green chemistry.[12]

  • Energy Efficiency: MAOS is generally more energy-efficient than conventional heating methods.[12]

Q2: Are there any limitations to using microwave synthesis for pyrazole formation?

A2: Yes, there are some limitations to consider:

  • Scalability: Scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves.[12]

  • Specialized Equipment: MAOS requires a dedicated microwave reactor, which can be a significant initial investment.[12]

  • Solvent Choice: The efficiency of microwave heating depends on the dielectric properties of the solvent. Poorly absorbing solvents may not heat effectively.[12]

Q3: How does ultrasound assist in pyrazole synthesis?

A3: Ultrasound enhances chemical reactions through the phenomenon of acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid.[12] This process generates localized "hot spots" with extremely high temperatures and pressures, which can:

  • Increase Reaction Rates: The intense conditions within the collapsing bubbles accelerate chemical reactions.

  • Improve Mass Transfer: The mechanical effects of cavitation can improve mixing and mass transfer, especially in heterogeneous reactions.

  • Enable Novel Reactivity: Sonochemistry can sometimes lead to different reaction pathways and product distributions compared to conventional methods.

Q4: Can I combine nanoparticle catalysis with microwave or ultrasound irradiation?

A4: Absolutely. Combining these techniques can be highly synergistic. For example, using a nanoparticle catalyst in a microwave reactor can lead to very rapid and efficient pyrazole synthesis.[5][13] Similarly, ultrasound can enhance the activity of heterogeneous catalysts by preventing aggregation and keeping the catalyst surface clean.[14]

Visualization: Synergy of Green Chemistry Techniques

G node1 Microwave Assistance + Rapid Heating + Reduced Reaction Time + Improved Yields node4 {Enhanced Pyrazole Synthesis | + Higher Efficiency + Greener Process + Shorter Time} node1->node4 node2 Ultrasound Assistance + Acoustic Cavitation + Enhanced Mass Transfer + Mechanical Effects node2->node4 node3 Nanoparticle Catalysis + High Surface Area + Reusability + High Activity node3->node4

Caption: Synergy of green techniques for pyrazole synthesis.

References

  • Green synthesis of pyrazole derivatives by using nano-catalyst. (URL: [Link])

  • Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. (URL: [Link])

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (URL: [Link])

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (URL: [Link])

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (URL: [Link])

  • synthesis of pyrazoles. (URL: [Link])

  • Formation of pyrazoles through the catalysis of NPs. (URL: [Link])

  • Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. (URL: [Link])

  • Metal‐Free Synthesis of Pyrazoles and Chromenopyrazoles from Hydrazones and Acetylenic Esters. (URL: [Link])

  • Ultrasound‐ and NPs‐assisted synthesis of pyrazoles. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

  • Green synthesis of pyrazole systems under solvent-free conditions. (URL: [Link])

  • Pyrazole synthesis. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (URL: [Link])

  • Recent advances in the multicomponent synthesis of pyrazoles. (URL: [Link])

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (URL: [Link])

  • Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (URL: [Link])

  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (URL: [Link])

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (URL: [Link])

Sources

overcoming poor solubility of pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates

Introduction: The Pyrazole Paradox

Why is my pyrazole intermediate insoluble? As researchers, we often encounter the "pyrazole paradox": a small, seemingly simple heterocycle that defies dissolution in common organic solvents. The root cause lies in its molecular architecture. Unsubstituted or


-unsubstituted pyrazoles possess both a hydrogen bond donor (pyrrole-like NH) and a hydrogen bond acceptor (pyridine-like N).[1]

This duality allows pyrazoles to form extensive intermolecular hydrogen-bonding networks (dimers, trimers, and linear catemers) and strong


-

stacking interactions. These forces create a high crystal lattice energy that solvents must overcome to solvate the molecule.[2] To dissolve a pyrazole, you must energetically disrupt these cohesive forces.

Module 1: Solvent System Selection (The First Line of Defense)

Q: Standard organic solvents (DCM, EtOAc, Toluene) are failing. What should I switch to? A: You need solvents that can disrupt the hydrogen-bonding network.

  • Protophilic Polar Solvents: Switch to THF or 1,4-Dioxane . The oxygen atoms in these ethers act as H-bond acceptors, competing with the pyrazole's own nitrogen to break intermolecular associations.

  • Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) are often superior because they can both donate and accept hydrogen bonds, solvating both nitrogen sites of the pyrazole ring.

  • Dipolar Aprotic Solvents: For stubborn intermediates, DMSO or DMF are effective but difficult to remove. Use these only if downstream steps allow for aqueous wash-out or if the intermediate will be used in solution.

Q: My compound crashes out during aqueous workup. How do I prevent this? A: This is a common issue caused by the "salting out" effect or pH incompatibility.

  • Use a Co-solvent: Do not rely solely on extraction. Add a water-miscible organic solvent like 2-MeTHF or n-Butanol to the organic layer to increase its capacity for polar intermediates.

  • Check the pH: Pyrazoles are amphoteric (pKa ~2.5 for conjugate acid, pKa ~14 for NH). If your aqueous layer is neutral (pH 7), the pyrazole is likely in its neutral, least soluble form. Adjusting the pH to <2 or >12 (depending on stability) can keep it in the aqueous phase if you intend to wash away impurities, or help it partition into the organic phase if you adjust it to be neutral while in the presence of a strong solvent.

Module 2: The Power of Salts & pH Manipulation

Q: How can I use the amphoteric nature of pyrazoles to my advantage? A: Unlike simple benzenes, pyrazoles can be ionized to drastically change their solubility profile.

  • Acidic Conditions (Cationic Form): Treating

    
    -unsubstituted pyrazoles with acids (HCl, TFA, H
    
    
    
    SO
    
    
    ) protonates the pyridine-like nitrogen (N2), forming a pyrazolium salt. These salts are highly water-soluble but often insoluble in non-polar organics.
    • Application: If your impurity is non-polar, form the pyrazolium salt in water, wash with ether/hexanes, then neutralize to precipitate the pure pyrazole.

  • Basic Conditions (Anionic Form): Treating with strong bases (NaH, KOtBu, NaOH) deprotonates the pyrrole-like NH (N1), forming a pyrazolide anion. This species is highly nucleophilic and soluble in polar aprotic solvents.

Data Table 1: Solubility Impact of Salt Formation

FormSpeciesSolubility ProfileBest For
Neutral Pyrazole (

)
Poor in water/non-polar; Mod. in alcoholsGeneral handling
Cationic Pyrazolium (

)
High in Water; Low in OrganicsPurification (Aqu. wash)
Anionic Pyrazolide (

)
High in DMF/DMSO; Mod. in THFNucleophilic substitution

Module 3: Structural Modification (Transient Protection)

Q: I need to perform a reaction in a non-polar solvent (e.g., Lithiation in THF/Hexane), but the pyrazole won't dissolve. What now? A: You must mask the N-H bond. The N-H proton is the primary cause of insolubility (H-bond donation). Transient protection is the gold standard here.

  • THP (Tetrahydropyranyl): Excellent for improving solubility in ethers and hydrocarbons. It is easily installed (DHP, acid cat.) and removed (mild acid).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Provides extreme lipophilicity, making the pyrazole soluble even in hexanes.

  • Boc (tert-Butyloxycarbonyl): Good for solubility, but the electron-withdrawing nature reduces the nucleophilicity of the ring carbons, which may or may not be desired.

Protocol: One-Pot THP Protection for Solubility

  • Suspend insoluble pyrazole in DCM or THF.

  • Add 1.1 equiv 3,4-dihydro-2H-pyran (DHP) and 0.1 equiv p-TsOH.

  • Stir at RT. The suspension will clear as the soluble

    
    -THP pyrazole forms.
    
  • Perform your desired reaction (e.g., C-alkylation).

  • Deprotect in situ with MeOH/HCl if needed.

Visualizing the Solution: Decision Logic

The following diagram illustrates the decision process for selecting a solubility strategy based on your specific process constraints.

SolubilityLogic Start Start: Insoluble Pyrazole Intermediate CheckStructure Is the Pyrazole N-Unsubstituted? Start->CheckStructure CheckProcess Can you change the solvent system? CheckStructure->CheckProcess Yes SolventYes Yes CheckProcess->SolventYes SolventNo No (Solvent Fixed) CheckProcess->SolventNo TryAlcohols Try MeOH, EtOH, or iPrOH (Disrupts H-bonding) SolventYes->TryAlcohols TryPolarAprotic Try THF, DMSO, or DMF (High dipole moment) SolventYes->TryPolarAprotic CheckPH Can you adjust pH? SolventNo->CheckPH PHYes Yes CheckPH->PHYes PHNo No (Neutral pH required) CheckPH->PHNo FormSalt Form Salt: Acid -> Pyrazolium (Water sol.) Base -> Pyrazolide (Polar Org. sol.) PHYes->FormSalt ProtectGroup Install Protecting Group (THP, SEM, Boc) Disrupts Lattice Energy PHNo->ProtectGroup

Figure 1: Decision tree for selecting a solubility enhancement strategy for pyrazole intermediates.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Precipitation during aqueous workup pH is near the isoelectric point (neutral); compound is crashing out.Adjust aqueous layer to pH < 2 (if basic N present) or use a co-solvent like 2-MeTHF or n-Butanol during extraction.
Gumming/Oiling out in non-polar solvents Solvent cannot overcome lattice energy; impurities trapped in the gum.Add a "doping" amount (5-10%) of a polar co-solvent like MeOH or EtOAc. Heat to reflux and cool slowly to induce crystallization instead of gumming.
Low recovery from chromatography Compound is streaking or sticking to silica due to H-bonding with silanols.Add 1-5% Triethylamine (TEA) or Ammonia to the eluent (for basic pyrazoles) to deprotonate silanols, or use MeOH/DCM gradients.
Insoluble even in DMSO Extremely high crystal lattice energy (common in fused pyrazoles).Use sonocrystallization to break particle size or heat to >80°C. Consider

-protection (THP) solely for purification/handling.

Detailed Protocol: Salt Selection Screening

If you cannot change the solvent or protect the nitrogen, forming a salt is the most robust method to improve solubility and bioavailability.

Objective: Identify a counter-ion that disrupts the crystal lattice and improves solubility.

Reagents:

  • Acids: HCl (1M in ether), Methanesulfonic acid (MsOH), p-Toluenesulfonic acid (pTsOH), Sulfuric acid.

  • Solvents: MeOH, EtOH, IPA, Acetone, THF.

Step-by-Step Procedure:

  • Dissolution: Dissolve 50 mg of the pyrazole intermediate in the minimum amount of hot solvent (e.g., MeOH).

  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Note: For HCl, use a solution in ether/dioxane to avoid adding excess water.

  • Equilibration: Stir the solution for 1 hour at room temperature.

  • Precipitation/Crystallization:

    • If a solid forms immediately, heat to redissolve and cool slowly (recrystallization).

    • If no solid forms, add an anti-solvent (e.g., MTBE, Heptane) dropwise until turbidity persists.

  • Evaluation: Filter the solid. Test the solubility of this new salt in your target process solvent (e.g., water or reaction media).

    • Success Metric: The salt should exhibit >10-fold solubility increase compared to the free base.

References

  • Fustero, S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of 1H-pyrazole. Retrieved from [Link]

  • MDPI. (2026).[3] Improving the Solubility of Aripiprazole by Multicomponent Crystallization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to RIPK1 Inhibitors: A Comparative Analysis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of inflammation and programmed cell death, making it a highly attractive therapeutic target for a spectrum of diseases, from autoimmune disorders to neurodegeneration.[1][2][3] The landscape of RIPK1 inhibitors is rapidly evolving, with numerous molecules at different stages of development, each with a unique profile of potency, selectivity, and mechanism of action. This guide provides an in-depth, objective comparison of a promising pyrazole-based inhibitor, exemplified by the 1H-pyrazol-3-amine series, against established and clinically evaluated alternatives such as GSK2982772, the foundational tool compound Necrostatin-1, and the multi-kinase inhibitor Ponatinib. We will dissect their performance using available experimental data, provide detailed protocols for their evaluation, and offer expert insights to guide researchers in selecting the appropriate tool for their specific scientific inquiries.

The Central Role of RIPK1: A Gatekeeper of Cell Fate and Inflammation

RIPK1 is a serine/threonine kinase that functions as a critical sensor and transducer of signals from various receptors, most notably the tumor necrosis factor receptor 1 (TNFR1).[1][4] Its kinase activity is a key determinant in switching cellular responses between survival, apoptosis (programmed cell death), and necroptosis—a highly inflammatory form of regulated necrosis.[5][6]

Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its kinase-independent scaffolding function promotes the activation of NF-κB, a key transcription factor for pro-survival and pro-inflammatory genes.[4] However, under conditions where components of Complex I are dysregulated or when apoptosis is inhibited, RIPK1 can dissociate to form a cytosolic death-inducing platform.[4]

  • Apoptotic Pathway (Complex IIa): Deubiquitinated RIPK1 can assemble with FADD and Caspase-8, leading to Caspase-8 activation and subsequent apoptosis.[4]

  • Necroptotic Pathway (Complex IIb or "Necrosome"): In the absence of active Caspase-8, RIPK1's kinase activity becomes dominant. It auto-phosphorylates and subsequently phosphorylates RIPK3.[1] This activates RIPK3, which then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), fueling a potent inflammatory response.[7]

The inhibition of RIPK1's kinase activity is therefore a primary strategy to block necroptosis and its associated inflammation.

G cluster_0 Plasma Membrane cluster_1 Cytosol TNFR1 TNFR1 Complex_I Complex I (Survival & Inflammation) TNFR1->Complex_I Recruitment TNFa TNFα TNFa->TNFR1 RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Deubiquitination Necrosome Complex IIb (Necrosome) Complex_I->Necrosome Casp-8 inactive NFkB NF-κB Activation RIPK1_scaffold->NFkB Casp8_act Active Caspase-8 Complex_IIa->Casp8_act Apoptosis Apoptosis Casp8_act->Apoptosis Casp8_act->Necrosome Inhibits pRIPK1 pRIPK1 Necrosome->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL pRIPK3->pMLKL Necroptosis Necroptosis (Inflammation) pMLKL->Necroptosis

Caption: RIPK1 Signaling: A Pivotal Switch Between Cell Survival, Apoptosis, and Necroptosis.

Profiling the Contenders: A Deep Dive into RIPK1 Inhibitors

The choice of a RIPK1 inhibitor depends heavily on the experimental context. Here, we compare four distinct molecules representing different classes and stages of development.

The Pyrazole Contender: 1-(2-methoxyethyl)-1H-pyrazol-3-amine and its Class

Recent drug discovery efforts have identified 1H-pyrazol-3-amine derivatives as a novel, potent, and selective class of RIPK1 inhibitors.[2] These compounds were developed through structural optimization of the clinical-stage FGFR inhibitor AZD4547. A leading compound from this series, referred to as compound 44 , serves as an excellent proxy for the potential of this chemical scaffold.

  • Mechanism & Potency: Compound 44 exhibits low nanomolar inhibitory activity against RIPK1 and potently protects both human and murine cells from necroptosis in vitro.[2] This dual-species activity is a significant advantage for translational studies.

  • Selectivity: This class of compounds has demonstrated high kinome selectivity, which is crucial for minimizing off-target effects.[3]

  • Pharmacokinetics & In Vivo Efficacy: The pyrazole derivatives, including compound 44 , possess favorable pharmacokinetic properties with high oral bioavailability.[2] This has been validated in vivo, where it showed significant therapeutic effects in a TNF-α-induced systemic inflammatory response syndrome (SIRS) model and a DSS-induced inflammatory bowel disease (IBD) model.[2]

Expert Insight: The 1H-pyrazol-3-amine series represents a promising new direction for RIPK1-targeted therapeutics. Its high potency, selectivity, and demonstrated in vivo efficacy in relevant disease models make it a strong candidate for preclinical research and further development.

The Clinical Frontrunner: GSK2982772

GSK2982772 is a highly selective, orally active, and ATP-competitive RIPK1 inhibitor that has been extensively evaluated in human clinical trials.[8][9]

  • Mechanism & Potency: It is a potent inhibitor of human RIPK1 with an IC50 of 16 nM.[9]

  • Selectivity: GSK2982772 is remarkably selective, showing over 1,000-fold selectivity against a large panel of over 339 other kinases.[9]

  • Clinical Experience: Phase I studies in healthy volunteers demonstrated that GSK2982772 was generally well-tolerated and showed excellent target engagement, with doses achieving >90% RIPK1 inhibition in the blood.[8][10] However, subsequent Phase II trials in patients with rheumatoid arthritis, plaque psoriasis, and ulcerative colitis did not show significant clinical benefit compared to placebo, leading to the discontinuation of its development for these indications.[11][12]

Expert Insight: While GSK2982772's journey highlights the challenge of translating potent target engagement into clinical efficacy for complex inflammatory diseases, it remains an invaluable tool. Its well-characterized safety profile, human pharmacokinetic data, and high selectivity make it a gold-standard compound for validating the role of RIPK1 in various human cell systems and for benchmarking new inhibitors. Its lack of activity in mouse cells, however, limits its use in many preclinical models.[13]

The Foundational Tool: Necrostatin-1 (Nec-1)

Necrostatin-1 was one of the first specific RIPK1 inhibitors identified and has been instrumental in elucidating the necroptosis pathway.[14]

  • Mechanism & Potency: Nec-1 is an allosteric inhibitor, meaning it does not bind to the ATP pocket but to a different site, locking the kinase in an inactive conformation.[13] Its potency is in the sub-micromolar to low micromolar range.

  • Selectivity & Limitations: A key limitation of Nec-1 is its off-target activity, most notably against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[14] This can confound the interpretation of experimental results. Furthermore, Nec-1 can have complex effects, sometimes promoting apoptosis by shifting the balance away from necroptosis.[15][16] Its stable analogue, Nec-1s, offers improved properties but the potential for off-targets remains.[17]

Expert Insight: Nec-1 and Nec-1s are foundational tool compounds essential for initial in vitro studies to probe the involvement of RIPK1 kinase activity. However, due to their known off-target effects, any key findings should be validated with a more potent and selective inhibitor, such as a member of the pyrazole class or GSK2982772 (in human cells).

The Multi-Kinase Perspective: Ponatinib

Ponatinib is a clinically approved anti-cancer drug (Bcr-Abl inhibitor) that was later identified as a potent, first-in-class dual inhibitor of RIPK1 and RIPK3.[18]

  • Mechanism & Potency: Ponatinib is a Type II inhibitor that engages residues in the ATP pocket and a back allosteric pocket.[1] It potently inhibits both RIPK1 and RIPK3.[18]

  • Selectivity: As a multi-kinase inhibitor, ponatinib hits numerous targets, which is its intended function in oncology but a significant drawback for its use as a specific research tool for RIPK1.

  • Utility: The ponatinib scaffold has been cleverly used to design "hybrid" inhibitors, such as PN10, which combines features of ponatinib and Nec-1 to create a highly potent and selective RIPK1 inhibitor.[18][19]

Expert Insight: Ponatinib itself should not be used to specifically probe RIPK1 function due to its broad activity. However, its story is a powerful lesson in drug repurposing and medicinal chemistry, demonstrating how a known scaffold can be re-engineered to achieve high selectivity for a new target.

Head-to-Head Comparison: Performance Metrics

The following table summarizes the key attributes of the discussed inhibitors to facilitate objective comparison.

Feature1H-Pyrazol-3-Amine class (cpd 44)GSK2982772Necrostatin-1 (Nec-1s)Ponatinib
Inhibitor Type ATP-Competitive (likely Type I/II)ATP-Competitive (Type II)[13]Allosteric (Type III)[13]Multi-Kinase (Type II)[1]
Potency (IC50) Low nanomolar[2]16 nM (human RIPK1)[9]~200-500 nM108 nM (PN10 hybrid)[19]
Selectivity High kinome selectivity[2]Very High (>1000-fold vs 339 kinases)[9]Moderate (known off-targets, e.g., IDO)Low (designed multi-kinase inhibitor)[18]
Cellular Activity Potent in human & murine cells[2]Potent in human cells; inactive in mouse[13]Potent in human & murine cellsPotent in human & murine cells[18]
Oral Bioavailability Favorable[2]Yes[8]Poor (used for in vivo studies)Yes
Clinical Stage PreclinicalPhase II (discontinued for some indications)N/A (Tool Compound)Approved (Oncology)
Key Advantage Potent in both human & mouse; good in vivo dataHigh selectivity; human PK/PD data availableWidely used foundational toolDual RIPK1/RIPK3 inhibitor
Key Disadvantage Less published data than othersInactive in mice; failed to show clinical efficacyOff-target effectsPoor selectivity for research use

Experimental Corner: Methodologies for Evaluating RIPK1 Inhibitors

Rigorous and reproducible experimental design is paramount. Below are validated, step-by-step protocols for key assays.

In Vitro Kinase Assay (Radiometric)

This protocol determines the direct inhibitory effect of a compound on RIPK1's enzymatic activity. It is based on the principle of measuring the transfer of a radiolabeled phosphate from [γ-³³P-ATP] to a substrate.

Causality: This assay directly measures the catalytic function of the kinase. By quantifying the reduction in phosphate transfer in the presence of an inhibitor, we can determine the compound's IC50 value, a direct measure of its potency against the isolated enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA.

    • Prepare substrate solution: 0.33 mg/mL Myelin Basic Protein (MBP) in Kinase Buffer.

    • Prepare inhibitor dilutions: Serially dilute test compounds in 100% DMSO, followed by a final dilution in Kinase Buffer.

    • Prepare Mg/ATP mix: 10 mM Magnesium Acetate and [γ-³³P-ATP] (specific activity and concentration determined by optimization, e.g., 10 µM ATP).

  • Reaction Setup (in a 96-well plate):

    • Add 5 µL of the diluted inhibitor or DMSO vehicle (control).

    • Add 10 µL of recombinant human RIPK1 enzyme diluted in Kinase Buffer.

    • Add 5 µL of the MBP substrate solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of the Mg/ATP mix to all wells.

    • Incubate the plate for 120 minutes at room temperature with gentle shaking.

  • Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Spot 10 µL of the terminated reaction onto a P81 phosphocellulose filtermat.

    • Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Necroptosis Assay

This assay measures a compound's ability to protect cells from a specific necroptotic stimulus, providing a functional readout of its cellular efficacy.

G A 1. Seed Cells (e.g., HT-29 or L929 cells) in 96-well plates B 2. Pre-incubate with Inhibitor - Serially diluted compound - 1-2 hours A->B C 3. Induce Necroptosis - Add stimulus (e.g., TNFα + z-VAD-fmk) - Incubate 18-24 hours B->C D 4. Measure Cell Viability - Add CellTiter-Glo® or similar reagent C->D E 5. Read Luminescence - Quantifies ATP as a marker of viable cells D->E F 6. Data Analysis - Plot viability vs. concentration - Calculate EC50 E->F

Caption: Workflow for a Cell-Based Necroptosis Inhibition Assay.

Protocol:

  • Cell Seeding:

    • Seed human HT-29 cells (or another suitable cell line) in a 96-well clear-bottom plate at a density of ~20,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or DMSO vehicle.

    • Pre-incubate for 1-2 hours.

  • Necroptosis Induction:

    • Prepare the induction stimulus. For HT-29 cells, a typical stimulus is a combination of TNF-α (e.g., 100 ng/mL) and the pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM). The z-VAD-fmk is critical to block apoptosis and force the cells down the necroptotic pathway.

    • Add the stimulus to the wells. Include "untreated" and "stimulus only" (0% protection) controls.

    • Incubate for 18-24 hours.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (this lyses the cells and measures ATP levels, which correlate with the number of viable cells).

    • Incubate on an orbital shaker for 2 minutes to induce lysis, then let stand for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data to the untreated (100% viability) and stimulus-only (0% viability) controls.

    • Plot the percentage of protection against the logarithm of inhibitor concentration to calculate the EC50 value.

Senior Scientist's Perspective: Synthesizing the Evidence and Future Directions

The selection of a RIPK1 inhibitor is not a one-size-fits-all decision. The optimal choice is dictated by the scientific question at hand.

  • For initial pathway validation in vitro: Necrostatin-1s is a cost-effective and adequate starting point, but its limitations necessitate follow-up with a more specific compound.

  • For human cell-based models and target validation: GSK2982772 is an excellent choice due to its high selectivity and wealth of human data. It serves as a robust positive control.

  • For preclinical in vivo studies, especially in murine models: The 1H-pyrazol-3-amine class (e.g., compound 44) is currently the most compelling option. Its demonstrated efficacy in both human and mouse systems, coupled with favorable PK properties and in vivo efficacy, makes it ideal for translational research.[2]

The clinical setbacks of RIPK1 inhibitors in broad inflammatory diseases like rheumatoid arthritis and ulcerative colitis suggest that targeting a single cell death pathway may be insufficient to overcome the complex and redundant inflammatory networks in these conditions.[12][20] However, the therapeutic potential of RIPK1 inhibition remains high, particularly for diseases with a more direct link to necroptosis-driven pathology, such as certain neurodegenerative diseases (e.g., Alzheimer's, ALS), ischemic injury, and specific niche inflammatory conditions.[1][19][20]

Future research must focus on identifying the patient populations most likely to benefit from RIPK1 inhibition and exploring combination therapies. The development of next-generation inhibitors, like the 1H-pyrazol-3-amine series, with optimized properties for specific indications, will continue to be a vibrant and crucial area of drug discovery.

References

  • Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. PubMed. Available at: [Link]

  • RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis. Novus Therapeutics. Available at: [Link]

  • Advances in RIPK1 kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Proposed mechanism by which necrostatin-1 (Nec-1) exerts its cardioprotective effects. ResearchGate. Available at: [Link]

  • A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. PubMed. Available at: [Link]

  • RIPK1 in necroptosis and recent progress in related pharmaceutics. PMC. Available at: [Link]

  • Advances in RIPK1 kinase inhibitors. PMC. Available at: [Link]

  • FKBP12 mediates necroptosis by initiating RIPK1–RIPK3–MLKL signal transduction in response to TNF receptor 1 ligation. Journal of Cell Science. Available at: [Link]

  • RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • Targeting RIPK1 for the treatment of human diseases. PNAS. Available at: [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry. Available at: [Link]

  • RIPK1 Inhibitor. Rigel Pharmaceuticals, Inc.. Available at: [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

  • A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]

  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. PMC. Available at: [Link]

  • Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1. Cell Reports. Available at: [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. Available at: [Link]

  • Necrostatin-1: a promising compound for neurological disorders. Frontiers in Pharmacology. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Inhibition of RIPK1-driven necroptosis ameliorates inflammatory hyperalgesia caused by lipopolysaccharide: involvement of TLR-, NLRP3-, and caspase-11-mediated signaling pathways. Cellular and Molecular Biology. Available at: [Link]

  • Methodology of drug screening and target identification for new necroptosis inhibitors. PMC. Available at: [Link]

  • Inhibition of Necroptosis and RIPK1 Kinase by Ponatinib. ResearchGate. Available at: [Link]

  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. ResearchGate. Available at: [Link]

  • Process for the preparation of a pyrazole derivative. Google Patents.
  • Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. PMC. Available at: [Link]

  • RIPK1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • GSK2982772 Study in Subjects With Ulcerative Colitis. ClinicalTrials.gov. Available at: [Link]

  • Synthesis of new pyrazolo[8][10][21]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Viral Suppression of RIPK1-Mediated Signaling. mBio. Available at: [Link]

  • 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof. Google Patents.
  • Necrostatin-1: a promising compound for neurological disorders. PMC. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. SynOpen. Available at: [Link]

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. ACS Publications. Available at: [Link]

  • Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. PMC. Available at: [Link]

  • Targeting RIPK1,2,3 to combat inflammation. PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

Sources

Spectroscopic Differentiation of 1-(2-methoxyethyl)-1H-pyrazol-3-amine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors, the regioselective alkylation of the pyrazole ring is a critical quality attribute. For the synthesis of 1-(2-methoxyethyl)-1H-pyrazol-3-amine (Target Isomer), a common synthetic route involves the direct alkylation of 3-aminopyrazole. This reaction is governed by tautomeric equilibrium, invariably yielding a mixture of the desired 3-amine (N1-alkylation relative to the amino group) and the 5-amine regioisomer (N2-alkylation).

Distinguishing these isomers is notoriously difficult due to their identical mass (LC-MS indistinguishable) and similar polarity. This guide provides a definitive spectroscopic workflow to differentiate the two isomers, relying on Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) as the primary validation tools.

The Structural Challenge

The core challenge lies in the annular tautomerism of the starting material, 3-aminopyrazole. Upon deprotonation, the anion can be alkylated at either nitrogen.

  • Isomer A (Target): 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

    • Structural Feature: The alkyl chain is distal to the exocyclic amine.

    • Key Interaction: The N1-methylene group is spatially adjacent to the C5-Proton .

  • Isomer B (Alternative): 1-(2-methoxyethyl)-1H-pyrazol-5-amine.

    • Structural Feature: The alkyl chain is proximal to the exocyclic amine.

    • Key Interaction: The N1-methylene group is spatially adjacent to the Exocyclic Amine (

      
      ) .
      
Structural Visualization

The following diagram illustrates the divergent synthesis and the specific intramolecular distances that enable spectroscopic differentiation.

G cluster_logic Spectroscopic Logic Start 3-Aminopyrazole (Tautomeric Mix) Mixture Regioisomeric Mixture Start->Mixture Alkylation Reagent + 1-Bromo-2-methoxyethane (Base, DMF) IsoA Isomer A (Target) 1-(2-methoxyethyl)-pyrazol-3-amine (N1 Alkylation) Mixture->IsoA ~60-70% Yield IsoB Isomer B (Impurity) 1-(2-methoxyethyl)-pyrazol-5-amine (N2 Alkylation) Mixture->IsoB ~30-40% Yield LogicA Isomer A Logic: N1-CH2 <-> H5 (Ring) Strong NOE IsoA->LogicA LogicB Isomer B Logic: N1-CH2 <-> NH2 (Exo) Exchangeable NOE IsoB->LogicB

Figure 1: Synthetic divergence and the structural basis for spectroscopic differentiation.

Comparative Spectroscopic Data

The following data represents the expected signals in DMSO-


. While chemical shifts (

) may vary slightly based on concentration and temperature, the relative ordering and coupling patterns are consistent.
Table 1: H NMR Comparison (400 MHz, DMSO- )
FeatureIsomer A (3-Amine)Isomer B (5-Amine)Diagnostic Note
H5 (Ring)

7.35 (d,

Hz)
Key differentiator. Isomer A has a proton at C5; Isomer B has a substituent (Amine) or is quaternary. Wait: Isomer B has H3, not H5.
H3 (Ring)

7.20 (d,

Hz)
Isomer B has a proton at C3.
H4 (Ring)

5.45 (d,

Hz)

5.30 (d,

Hz)
H4 is present in both but shifts slightly upfield in the 5-amine due to ortho-shielding by the amine.


4.60 (br s)

5.10 (br s)
The 5-amine

is often more deshielded due to proximity to the N1-alkyl group (H-bonding).
N-CH


3.95 (t)

4.05 (t)
N1-methylene in 5-amine is often slightly downfield due to steric compression.
Table 2: C NMR Comparison (100 MHz, DMSO- )
Carbon PositionIsomer A (3-Amine)Isomer B (5-Amine)Mechanism
C3 ~155.0 ppm (

)
~138.0 ppm (

)
C3 is deshielded by the amine in Isomer A.
C5 ~129.0 ppm (

)
~148.0 ppm (

)
C5 is deshielded by the amine in Isomer B.
C4 ~90.0 ppm~88.0 ppmC4 is electron-rich in both, typical for pyrazoles.

Definitive Experimental Protocols

To guarantee the identity of your product, do not rely on 1D NMR alone. You must perform the following 2D experiments.

Protocol A: The NOESY "Golden Standard"

This experiment confirms spatial proximity.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is clear.
    
  • Parameters: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time (

    
    ) of 400-500 ms.
    
  • Analysis:

    • Locate the N-methylene triplet (~3.9 - 4.1 ppm).

    • Look for cross-peaks (correlations) to the aromatic region.

    • Isomer A Result: You will see a strong cross-peak between the N-CH

      
        and the H5 ring proton  (~7.35 ppm).
      
    • Isomer B Result: You will see NO cross-peak to a ring proton. Instead, you may see a weak/exchangeable cross-peak to the

      
        signal (~5.10 ppm) or the H4 proton (weak, longer range).
      
Protocol B: HMBC Connectivity Check

This experiment confirms bond connectivity.

  • Parameters: Run a standard gradient HMBC (optimized for 8 Hz coupling).

  • Analysis:

    • Focus on the N-CH

      
        protons.
      
    • They will show a strong 3-bond correlation (

      
      ) to the C5 carbon .
      
    • Isomer A Result: The C5 carbon correlating to the N-CH

      
       will be a methine (CH)  (check HSQC to confirm it has a proton attached).
      
    • Isomer B Result: The C5 carbon correlating to the N-CH

      
       will be a quaternary carbon  (bearing the amine). It will NOT show a correlation in the HSQC spectrum.
      

Visualizing the Decision Tree

Use this logic flow to assign your regioisomer definitively.

DecisionTree Step1 Step 1: Acquire 1H NMR & NOESY Decision Check N-CH2 (approx 4.0 ppm) Correlations Step1->Decision ResultA Correlation to Ring Proton (H5) Decision->ResultA Strong NOE ResultB Correlation to Amine (NH2) or None Decision->ResultB Weak/No Ring NOE ConclusionA CONFIRMED: Isomer A (3-amine) ResultA->ConclusionA ConclusionB CONFIRMED: Isomer B (5-amine) ResultB->ConclusionB HMBC Validation: HMBC N-CH2 -> C5 ConclusionA->HMBC Verify Check C5 is CH vs C-quat HMBC->Check Check C5 Type

Figure 2: Spectroscopic decision tree for assigning pyrazole regioisomers.

Scientific Commentary & Causality

Why does the reaction split?

The 3-aminopyrazole starting material exists in a tautomeric equilibrium between the 1H- and 2H- forms. Under basic conditions (e.g.,


 or NaH), the pyrazolyl anion is formed. The lone pairs on both nitrogen atoms are nucleophilic.
  • Sterics vs. Kinetics: Alkylation at the nitrogen adjacent to the amine (N2) is often sterically hindered but can be electronically favored depending on the transition state. However, in unsubstituted 3-aminopyrazoles, alkylation at the distal nitrogen (N1) usually predominates (Isomer A), but significant amounts of Isomer B are formed, requiring the rigorous separation described here [1].

Why NOESY is superior to chemical shift?

While Table 1 lists chemical shifts, these are solvent-dependent. The


 position can drift by >1.0 ppm depending on water content or concentration. NOE (Nuclear Overhauser Effect)  relies on through-space dipolar coupling (

dependence). The distance between the N1-methylene protons and the H5 ring proton in Isomer A is < 2.5 Å, resulting in a massive NOE signal. In Isomer B, the distance to H3 is > 4.5 Å, resulting in zero NOE. This geometric constraint is immutable, making Protocol A self-validating [2].

References

  • Regioselectivity in Pyrazole Alkylation: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews/Heterocycles.

  • NMR Assignment of Regioisomers: Claramunt, R. M., et al. (2001). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles. 1

  • General Pyrazole Synthesis & Characterization: Beilstein Archives. (2021).[2] Halogenations of 3-aryl-1H-pyrazol-5-amines. 2[1][3][4]

Sources

Assessing the Selectivity & Utility of 1-(2-methoxyethyl)-1H-pyrazol-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 1-(2-methoxyethyl)-1H-pyrazol-3-amine (CAS: 899899-20-8), a strategic building block in the design of ATP-competitive kinase inhibitors.[1][2]

Executive Summary: The "Solvent-Front" Strategist

In the medicinal chemistry of kinase inhibitors, the 1-(2-methoxyethyl)-1H-pyrazol-3-amine scaffold represents a critical evolution from simple pyrazoles.[1][2] While the pyrazole-3-amine core is a privileged structure for binding the kinase hinge region (mimicking the adenine ring of ATP), the N1-(2-methoxyethyl) tail serves a distinct functional role: it targets the solvent-exposed front of the ATP pocket.[1][2]

This guide evaluates this scaffold's performance against standard alternatives (e.g., methyl- or unsubstituted pyrazoles), focusing on its ability to modulate selectivity , solubility , and metabolic stability in drug discovery campaigns for targets like CDK , JNK , and BTK .[2]

Mechanistic Profiling: Why This Scaffold?

The Structural Logic

Kinase inhibitors often fail due to poor physicochemical properties or lack of selectivity. This scaffold addresses both via the 2-methoxyethyl moiety:

  • Hinge Binding (The Anchor): The exocyclic amine (C3-NH2) and the pyrazole N2 nitrogen form a bidentate hydrogen bond network with the kinase hinge residues (e.g., the backbone of the "Gatekeeper+1" residue).

  • Solvent Front Interaction (The Tuner): The N1-substituent projects towards the ribose-binding pocket and the solvent front.[1]

    • Unsubstituted (N-H): Often leads to promiscuous binding and tautomeric instability.[1]

    • Methyl (N-Me):[1][2] Provides stability but offers no additional interaction points.[1]

    • Methoxyethyl (N-CH2CH2OMe): The ether oxygen acts as a weak hydrogen bond acceptor, capable of engaging specific lysine or aspartate residues at the pocket rim or stabilizing water networks, while the ethyl chain fills hydrophobic space.

Signaling Pathway Context

This scaffold is frequently employed to inhibit serine/threonine kinases involved in cell cycle regulation and stress signaling.[1]

KinaseSignaling cluster_Targets Primary Targets for Pyrazole Scaffold GrowthFactor Growth Factors (EGF, FGF) RTK RTK Activation GrowthFactor->RTK RAS RAS/RAF RTK->RAS CDK CDK / Cyclin (Cell Cycle) RAS->CDK JNK JNK / MAPK (Stress Response) RAS->JNK Transcription Transcription Factors (c-Jun, Rb) CDK->Transcription JNK->Transcription Aurora Aurora Kinase (Mitosis) Outcome Proliferation / Apoptosis Aurora->Outcome Transcription->Outcome

Figure 1: Primary signaling nodes targeted by pyrazole-3-amine derived inhibitors.[1][2] The scaffold is particularly effective in Type I inhibitors targeting the active conformation of CDKs and JNKs.

Comparative Performance Guide

This section objectively compares 1-(2-methoxyethyl)-1H-pyrazol-3-amine against its two most common analogs.

Table 1: Scaffold Comparison Matrix
Feature1-(2-methoxyethyl)- (Subject)1-Methyl- (Standard)Unsubstituted (1H) (Baseline)
Solubility (LogS) High (Ether oxygen aids solvation)MediumLow to Medium
Selectivity Potential High (Probes unique solvent-front residues)Low (Fits almost all kinase pockets)Very Low (Promiscuous binder)
Permeability (Caco-2) High (Balanced lipophilicity)HighLow (Polar H-bond donor)
Metabolic Stability Medium (Risk of O-dealkylation)HighVariable (Glucuronidation risk)
Synthetic Utility Versatile (Tolerates Buchwald/SNAr)VersatileDifficult (N-protection often required)
Detailed Analysis
1. Selectivity vs. 1-Methyl Analogs

In studies targeting CDK16 (PCTAIRE) and JNK3 , the 1-methyl analog is often equipotent but less selective.[1][2] The 2-methoxyethyl group can induce selectivity by:

  • Steric Exclusion: Clashing with kinases that have a constricted solvent front.[1]

  • Specific Interaction: Forming H-bonds with non-conserved residues (e.g., Lysine) near the ATP binding site.[1][2]

  • Evidence: Research on JNK3 inhibitors demonstrates that extending the N1-position with ether-containing chains improves selectivity over GSK3β compared to simple alkyl chains [1].[1][2]

2. Metabolic Trade-offs

While the methoxyethyl group improves solubility (lowering LogP by ~0.5 units vs. propyl), it introduces a metabolic "soft spot."[1][2]

  • Risk: Microsomal stability assays (HLM/MLM) often show O-dealkylation or oxidation of the ether.[1][2]

  • Mitigation: If stability is poor, medicinal chemists often deuterate the methylene positions or cyclize the tail (e.g., into a tetrahydrofuran), though this alters the vector.

Experimental Protocols

To validate the selectivity of this scaffold in your specific context, follow these self-validating protocols.

Protocol A: Synthesis via Buchwald-Hartwig Coupling

Use this protocol to attach the scaffold to a heteroaryl halide core (e.g., chloropyrimidine).[1][2]

Reagents:

  • Aryl Halide (1.0 eq)[1][2]

  • 1-(2-methoxyethyl)-1H-pyrazol-3-amine (1.2 eq)[1][2]

  • Pd2(dba)3 (0.05 eq)[1][2]

  • Xantphos (0.1 eq)[1][2]

  • Cs2CO3 (2.0 eq)[1][2]

  • Dioxane (anhydrous)[1][2]

Workflow:

  • Degassing: Charge a microwave vial with Aryl Halide, Pyrazole Amine, and Cs2CO3. Suspend in Dioxane. Sparge with Argon for 10 mins. Critical Step: Oxygen inhibits the Pd catalyst.

  • Catalyst Addition: Add Pd2(dba)3 and Xantphos.[1][2] Seal immediately.

  • Reaction: Heat to 100°C for 4-12 hours. Monitor by LC-MS.[1][2]

  • Validation: The product peak should show a distinct mass shift corresponding to the loss of HCl/HBr.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: Kinase Selectivity Profiling (FRET Assay)

Use this to assess if the methoxyethyl tail imparts the desired selectivity.

Setup:

  • Panel: Select a panel of 10-20 kinases with high sequence homology (e.g., CDK1, CDK2, CDK4, CDK6, GSK3β).

  • Tracer: Europium-labeled anti-GST antibody + AlexaFluor-labeled tracer (e.g., LanthaScreen™).[1][2]

Steps:

  • Titration: Prepare a 10-point dose-response of your compound (Start: 10 µM, 3-fold dilution).

  • Incubation: Mix Kinase (5 nM), Tracer, and Compound in assay buffer. Incubate 1 hour at RT.

  • Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 665/615 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

  • Selectivity Factor: Calculate

    
    .[1][2] A value >30x indicates significant selectivity driven by the scaffold.
    

Decision Framework: When to Use This Scaffold

Use the following logic flow to determine if 1-(2-methoxyethyl)-1H-pyrazol-3-amine is the right choice for your lead optimization.

DecisionTree Start Start: Kinase Inhibitor Design SolubilityCheck Is the lead compound poorly soluble (LogS < -5)? Start->SolubilityCheck SelectivityCheck Is selectivity against homologous kinases required? SolubilityCheck->SelectivityCheck No (Soluble) UseMethoxy USE 1-(2-methoxyethyl)- pyrazol-3-amine SolubilityCheck->UseMethoxy Yes (Insoluble) MetabCheck Is metabolic stability (Microsomes) acceptable? SelectivityCheck->MetabCheck Yes UseMethyl USE 1-methyl- pyrazol-3-amine SelectivityCheck->UseMethyl No (Potency only) MetabCheck->UseMethoxy Yes (Stable) UseCyclic USE Cyclic Ether (e.g., Tetrahydrofuran) MetabCheck->UseCyclic No (Unstable)

Figure 2: Strategic decision tree for selecting the N1-substituent on the pyrazole scaffold.[1][2]

References

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][1][2]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI / Pharmaceuticals.[1] URL:[Link][1][2]

  • Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. (Contextual reference for MOE group properties). Source: NIH / Molecular Therapy.[1] URL:[Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions (BTK Inhibitors). Source: ACS / Journal of Medicinal Chemistry. URL:[Link][1][2]

Sources

Regioisomeric Resolution: Side-by-Side NMR Analysis of 1,3- vs. 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis of pyrazoles—specifically distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers—remains a persistent challenge in medicinal chemistry. Reactions involving hydrazine derivatives and 1,3-diketones (or their equivalents) frequently yield isomeric mixtures that are difficult to separate and identify due to their similar polarity and electronic profiles.

This guide provides a definitive, side-by-side NMR analysis protocol. While 1D


H NMR offers preliminary indications, it is often insufficient for unambiguous assignment. We present a self-validating workflow relying on NOESY/ROESY  spatial correlations and HMBC  long-range coupling as the "gold standard" for structural confirmation.

Structural Context & The Problem

In


-substituted pyrazoles, the position of the substituents relative to the nitrogen atoms defines the isomer. The challenge arises because the chemical environment of the pyrazole ring carbons (C3 and C5) is electronically similar, leading to overlapping chemical shifts.
Isomer Definitions
  • 1,3-Isomer: The substituent on the carbon is distal (far) from the

    
    -substituent.
    
  • 1,5-Isomer: The substituent on the carbon is proximal (close) to the

    
    -substituent, causing steric compression and distinct spatial interactions.
    
Visualization: Structural Logic & Diagnostic Correlations

Pyrazole_Isomers cluster_13 1,3-Disubstituted Isomer cluster_15 1,5-Disubstituted Isomer node13 N-Substituent (Distal from R-Group) H5 H-5 Proton (Adjacent to N) node13->H5 Strong NOE Correlation node15 N-Substituent (Proximal to R-Group) R5 C5-Substituent (R-Group) node15->R5 Strong NOE Correlation

Caption: Diagnostic spatial interactions. The 1,3-isomer exhibits NOE between the N-substituent and the H-5 proton. The 1,5-isomer exhibits NOE between the N-substituent and the C5-substituent (R-group).

Comparative Analysis: The Data

The following data compares a model system: 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole . This represents a classic "difficult" separation often encountered in drug discovery.

Table 1: Side-by-Side NMR Performance Data
Feature1,3-Isomer (Distal)1,5-Isomer (Proximal)Diagnostic Value

H Shift (

-Me)

~3.90 ppm

~3.80 ppm
Low (Solvent dependent)

H Shift (Pyrazole H)
H5:

~7.60 ppm (d)
H3:

~7.45 ppm (d)
Medium (H5 usually downfield)

C Shift (Ring C)
C5:

~130 ppm (CH)
C5:

~140 ppm (C-quat)
High (DEPT/HSQC required)
NOESY / ROESY

-Me

H5 (Strong)

-Me

Ph-ortho (Strong)
Definitive (Gold Standard)
HMBC (

-Me

C)
Couples to C5 (CH) Couples to C5 (C-quat) Definitive
Key Mechanistic Insights
  • NOE Correlations (The Smoking Gun):

    • In the 1,5-isomer , the

      
      -methyl group is spatially crowded against the phenyl ring. A 2D NOESY experiment will show a cross-peak between the 
      
      
      
      -methyl protons and the ortho-protons of the phenyl ring [1].
    • In the 1,3-isomer , the

      
      -methyl is far from the phenyl ring. Instead, it is close to the proton at position 5 (H5). You will see a strong NOE between 
      
      
      
      -Me and H5.
  • HMBC Connectivity:

    • The

      
      -methyl protons will show a strong 3-bond coupling (
      
      
      
      ) to Carbon-5.
    • By checking the chemical shift of the carbon correlating to the

      
      -Me group, you can determine if C5 is a quaternary carbon (indicating a 1,5-substituent) or a methine (CH) carbon (indicating a 1,3-substituent where C5 is unsubstituted) [2].
      

Experimental Protocol

To ensure reproducibility and E-E-A-T compliance, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyrazoles. Pyrazoles can aggregate in non-polar solvents, broadening signals. DMSO disrupts aggregation and sharpens peaks.
  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentration is vital for resolving weak HMBC signals.

Step 2: Acquisition Parameters
  • 1D

    
    H:  Standard parameters (sweep width 12 ppm).
    
  • 2D NOESY:

    • Mixing Time: Set to 500 ms . This is optimal for small-to-medium molecules (MW < 500) to observe positive NOE enhancements.

    • Relaxation Delay: 2.0 seconds to ensure quantitative buildup.

  • 2D HMBC: Optimize for long-range coupling constants of ~8 Hz (

    
     in heteroaromatics).
    
Step 3: The Decision Workflow

Workflow Start Crude Isomeric Mixture Step1 Run 1H NMR & HSQC Identify N-Me and Pyrazole-H signals Start->Step1 Step2 Run 2D NOESY Step1->Step2 Decision Check N-Me Correlations Step2->Decision ResultA Correlation to Ring Proton (H5) Decision->ResultA N-Me <-> H5 ResultB Correlation to Substituent (Ortho-H) Decision->ResultB N-Me <-> R-Group ConclusionA Assignment: 1,3-Isomer ResultA->ConclusionA ConclusionB Assignment: 1,5-Isomer ResultB->ConclusionB

Caption: Analytical workflow for assigning pyrazole regiochemistry. The NOESY step acts as the primary decision gate.

Advanced Validation: N NMR

For cases where proton signals are overlapped (e.g., fully substituted pyrazoles with no ring protons),


N NMR (via 

-

HMBC) is the ultimate arbiter.
  • N1 (Pyrrole-like): Typically shielded (

    
     -170 to -190 ppm relative to CH
    
    
    
    NO
    
    
    ).
  • N2 (Pyridine-like): Typically deshielded (

    
     -70 to -100 ppm).
    
  • Differentiation: The substitution pattern drastically alters the chemical shift of N1. In 1,5-isomers, the steric compression from the adjacent substituent often causes a downfield shift in the

    
    N signal of N1 compared to the 1,3-isomer [3].
    

References

  • Fabbri, D. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • Alkorta, I. et al. (2005). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.[1][2][4][6][8][9][11][12][13] Available at: [Link]

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 1-(2-methoxyethyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel chemotherapeutic agents with improved efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, pyrazole derivatives have consistently emerged as a privileged class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide focuses on a specific, promising subclass: 1-(2-methoxyethyl)-1H-pyrazol-3-amine derivatives. We will delve into a framework for assessing their comparative cytotoxicity, providing researchers with the foundational knowledge and detailed protocols to evaluate their potential as next-generation cancer therapeutics.

The rationale for focusing on this scaffold is twofold. The pyrazole core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates that target critical cellular pathways, such as kinase signaling.[2][4] Furthermore, the 1-(2-methoxyethyl) and 3-amino substitutions provide versatile points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5][6]

This guide will provide a hypothetical comparative study of a series of novel 1-(2-methoxyethyl)-1H-pyrazol-3-amine derivatives, illustrating the experimental workflow, data analysis, and interpretation necessary for such an investigation.

The Rationale for a Comparative Cytotoxicity Study

The primary goal of a comparative cytotoxicity study is to identify lead compounds with the most potent and selective anticancer activity. By synthesizing a library of derivatives with systematic structural modifications, researchers can elucidate the key chemical features that govern their cytotoxic effects. This is a critical step in the drug discovery pipeline, enabling the prioritization of candidates for further preclinical development.

Key questions to be addressed in such a study include:

  • Which derivatives exhibit the highest potency against a panel of cancer cell lines?

  • Is the cytotoxicity selective for cancer cells over normal, healthy cells?

  • What are the structure-activity relationships that dictate potency and selectivity?

  • What are the potential molecular mechanisms underlying the observed cytotoxicity?

Hypothetical Comparative Cytotoxicity Data

To illustrate the outcomes of a typical comparative study, the following table summarizes hypothetical cytotoxicity data for a series of 1-(2-methoxyethyl)-1H-pyrazol-3-amine derivatives against a panel of human cancer cell lines and a normal fibroblast cell line. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxicity.[7]

Compound IDR-Group at C4R-Group at C5IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)IC50 (µM) vs. MRC-5 (Normal Lung Fibroblast)Selectivity Index (SI) vs. A549
PZ-001 HH25.430.128.5>100>3.3
PZ-002 BrH10.212.511.885.36.8
PZ-003 ClH15.818.317.192.15.0
PZ-004 HCH320.122.721.9>100>4.4
PZ-005 HCF35.37.86.960.27.7
PZ-006 PhenylH8.910.19.575.47.5
Doxorubicin --0.81.20.92.52.1

Data are presented as hypothetical mean values from three independent experiments.

From this hypothetical data, several key insights can be drawn:

  • PZ-005 , with a trifluoromethyl group at the C5 position, demonstrates the most potent cytotoxicity across all cancer cell lines tested.

  • Halogenation at the C4 position ( PZ-002 and PZ-003 ) appears to enhance cytotoxic activity compared to the unsubstituted parent compound ( PZ-001 ).

  • The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a crucial indicator of a compound's therapeutic window. PZ-005 exhibits a favorable selectivity index, suggesting a degree of cancer cell-specific cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a reliable tool for screening the cytotoxic effects of chemical compounds. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer and normal cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyrazole derivatives in DMSO.

    • Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment compound_prep->treatment incubation_24h 24h Incubation (Cell Adhesion) cell_seeding->incubation_24h incubation_24h->treatment incubation_48h 48-72h Incubation (Drug Exposure) treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for Comparative Cytotoxicity Assessment using the MTT Assay.

Potential Mechanisms of Action and Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2] For instance, pyrazole-based compounds have been shown to target cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).[1]

A plausible mechanism of action for a cytotoxic 1-(2-methoxyethyl)-1H-pyrazol-3-amine derivative could involve the inhibition of a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Pyrazole Pyrazole Derivative (e.g., PZ-005) Pyrazole->PI3K Inhibition

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway by a Pyrazole Derivative.

Concluding Remarks for the Research Professional

This guide provides a comprehensive framework for conducting a comparative cytotoxicity study of novel 1-(2-methoxyethyl)-1H-pyrazol-3-amine derivatives. While the presented data is illustrative, the methodologies and principles are grounded in established practices for anticancer drug discovery. The key to a successful study lies in the systematic synthesis of a diverse library of compounds and their rigorous evaluation against a well-characterized panel of cancer and normal cell lines. By elucidating structure-activity relationships, researchers can identify promising lead candidates and pave the way for the development of more effective and less toxic cancer therapies. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and the exploration of this particular derivative class holds significant promise.

References

  • Science.gov. (n.d.). cytotoxicity ic50 values. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Al-Tyary, S. D., Al-Mekhlafi, F. A., Al-Qubati, A. A., ... & Al-Salahi, R. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
  • Azzawi, M. H., & Hussein, M. S. (2022). Synthesis and cytotoxicity evaluation of pyrazole compounds bearing oxazepine core against breast cancer cells.
  • Uddin, M. R., & Islam, M. R. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(2), 53-57.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Lagunin, A. A., Goel, R. K., Gawande, D. Y., Pahwa, S., Gloriozova, T. A., Dmitriev, A. V., ... & Gupta, R. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI.
  • Lehmann, T., Gzella, A., & Ratajczak, T. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed.
  • Struga, M., Chlebowska, P., Różanowska, A., Bujak, I., & Kossakowski, J. (2019). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
  • SciSpace. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2015). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.
  • Jiang, B., & Gu, X. H. (2000). Syntheses and Cytotoxicity Evaluation of Bis(indolyl)thiazole, Bis(indolyl)pyrazinone and Bis(indolyl)pyrazine: Analogues of Cytotoxic Marine Bis(indole) Alkaloid. PubMed.
  • Carradori, S., Cirigliano, A., Secci, D., & De Monte, C. (2023).
  • Popiołek, Ł., & Biernasiuk, A. (2022).
  • Kamel, M. M., & Ali, H. I. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
  • Kamel, M. M., & Ali, H. I. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
  • Gradinaru, L. M., Aflori, M., & Tuchilus, C. (2023).
  • ResearchGate. (n.d.). Structure–activity relationships. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Al-Tyary, S. D., Al-Mekhlafi, F. A., Al-Qubati, A. A., ... & Al-Salahi, R. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). ChEMBL. Retrieved from [Link]

  • Meddocs Publishers. (n.d.). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

Sources

Confirming the Identity of 1-(2-methoxyethyl)-1H-pyrazol-3-amine: A Guide to Independent Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive framework for the independent synthesis and analytical verification of 1-(2-methoxyethyl)-1H-pyrazol-3-amine, a valuable heterocyclic building block. By presenting two distinct synthetic routes and detailed analytical protocols, this document serves as a practical resource for researchers seeking to validate the identity and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.

Introduction: The Importance of Independent Verification

The synthesis of novel compounds is often the first step in a long and complex drug discovery or development pipeline. The structural identity of these initial compounds forms the foundation upon which all subsequent biological and chemical data are built. Any ambiguity or error in the initial structural assignment can lead to wasted resources and misleading results. Therefore, the independent synthesis and rigorous characterization of key intermediates and final compounds are not merely a matter of due diligence but a critical component of scientific integrity.

This guide focuses on 1-(2-methoxyethyl)-1H-pyrazol-3-amine, a substituted aminopyrazole. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[1] The presence of the 3-amino group provides a crucial handle for further functionalization, while the N-methoxyethyl substituent can influence solubility, metabolic stability, and target engagement. This guide will compare two synthetic pathways to this target molecule, providing the necessary analytical tools to confirm its identity and purity unequivocally.

Proposed Primary Synthesis: Condensation of 2-methoxyethylhydrazine with 3-Ethoxyacrylonitrile

The most direct and widely employed method for the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-functionalized acrylonitrile.[2] This approach offers a convergent and often high-yielding route to the desired pyrazole core.

Causality of Experimental Choices

The selection of 2-methoxyethylhydrazine as the nitrogen source directly introduces the desired N-substituent. 3-Ethoxyacrylonitrile is a commercially available and convenient three-carbon building block. The ethoxy group serves as an excellent leaving group during the cyclization step, facilitating the formation of the aromatic pyrazole ring. The reaction conditions are chosen to favor the formation of the desired 3-amino regioisomer. Under basic conditions, the initial Michael addition of the more nucleophilic nitrogen of the hydrazine is followed by a rapid cyclization, kinetically trapping the 3-amino product.[3]

Experimental Protocol

Materials:

  • 2-methoxyethylhydrazine

  • 3-Ethoxyacrylonitrile[4][5][6]

  • Ethanol (anhydrous)

  • Sodium ethoxide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-methoxyethylhydrazine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add a solution of 3-ethoxyacrylonitrile (1.0 eq) in anhydrous ethanol to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Synthesis_Workflow_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 2-methoxyethylhydrazine Reaction Cyclocondensation Reactant1->Reaction Reactant2 3-Ethoxyacrylonitrile Reactant2->Reaction Condition1 Sodium Ethoxide Condition1->Reaction Condition2 Ethanol Condition2->Reaction Condition3 0 °C to RT Condition3->Reaction Workup1 Extraction Workup2 Column Chromatography Workup1->Workup2 Product 1-(2-methoxyethyl)-1H-pyrazol-3-amine Workup2->Product Reaction->Workup1

Caption: Primary synthesis workflow for 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Alternative Synthesis: Reaction with a β-Ketonitrile

An alternative and equally viable approach to 3-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile.[7] This method also provides a convergent route to the pyrazole core.

Causality of Experimental Choices

This route utilizes a different three-carbon synthon, a β-ketonitrile such as 3-oxobutanenitrile (acetoacetonitrile). The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group. The choice of acidic or neutral conditions can influence the regioselectivity of the cyclization with substituted hydrazines.

Experimental Protocol

Materials:

  • 2-methoxyethylhydrazine

  • 3-Oxobutanenitrile

  • Ethanol

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-methoxyethylhydrazine (1.0 eq) in ethanol, add 3-oxobutanenitrile (1.0 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the target compound and potentially the regioisomeric 5-amino-1-(2-methoxyethyl)-3-methyl-1H-pyrazole, which would require careful separation and characterization.

Synthesis_Workflow_2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 2-methoxyethylhydrazine Reaction Cyclocondensation Reactant1->Reaction Reactant2 3-Oxobutanenitrile Reactant2->Reaction Condition1 Acetic Acid (cat.) Condition1->Reaction Condition2 Ethanol, Reflux Condition2->Reaction Workup1 Extraction Workup2 Column Chromatography Workup1->Workup2 Product 1-(2-methoxyethyl)-1H-pyrazol-3-amine (+ regioisomer) Workup2->Product Reaction->Workup1

Caption: Alternative synthesis workflow for 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Comparative Analysis of Synthetic Routes

FeaturePrimary Synthesis (with 3-Ethoxyacrylonitrile)Alternative Synthesis (with β-Ketonitrile)
Regioselectivity Generally high for the 3-amino isomer under kinetic control.[3]May yield a mixture of 3-amino and 5-amino regioisomers, requiring careful separation.
Starting Materials 3-Ethoxyacrylonitrile is commercially available.[4][5][6]β-Ketonitriles are also generally available.
Reaction Conditions Milder conditions (0 °C to room temperature).Requires heating to reflux.
Byproducts Ethanol is the primary byproduct.Water is the primary byproduct.
Purification Potentially simpler due to higher regioselectivity.May be more challenging due to the need to separate regioisomers.

Analytical Confirmation of Identity

Rigorous analytical characterization is essential to confirm the structure of the synthesized 1-(2-methoxyethyl)-1H-pyrazol-3-amine. The following techniques and expected data provide a benchmark for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5d1HPyrazole H-5
~5.6-5.8d1HPyrazole H-4
~4.1-4.3t2HN-CH₂-CH₂-O
~3.6-3.8t2HN-CH₂-CH₂-O
~3.3-3.4s3HO-CH₃
~3.5-4.0br s2HNH₂

Note: Chemical shifts are estimations based on analogous compounds and may vary.[8][9][10][11][12] Coupling constants (J) for the pyrazole protons are expected to be in the range of 2-3 Hz.

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155-160Pyrazole C-3
~130-135Pyrazole C-5
~90-95Pyrazole C-4
~70-75N-CH₂-CH₂-O
~58-60O-CH₃
~48-52N-CH₂-CH₂-O

Note: Chemical shifts are estimations based on analogous compounds.[8][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 141.09 (corresponding to the molecular formula C₆H₁₁N₃O)

  • Key Fragmentation Patterns: The fragmentation of N-substituted pyrazoles can be complex.[13][14][15][16] Expected fragments may arise from:

    • Cleavage of the methoxyethyl side chain (loss of CH₂O, CH₃OCH₂, etc.).

    • Ring fragmentation of the pyrazole core, often involving the loss of N₂ or HCN.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials, byproducts, or regioisomers.[17][18][19]

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL
Column Temperature 25 °C

This method should be able to separate the target compound from potential impurities, including the regioisomer that might be formed in the alternative synthesis. The retention time of the main peak should be consistent, and the peak purity can be assessed using a photodiode array (PDA) detector.

Conclusion

The identity of 1-(2-methoxyethyl)-1H-pyrazol-3-amine can be confidently confirmed through a combination of independent synthesis and rigorous analytical characterization. The primary synthetic route presented, utilizing the condensation of 2-methoxyethylhydrazine and 3-ethoxyacrylonitrile, is expected to be a reliable and regioselective method. The alternative synthesis provides a valuable point of comparison and highlights potential challenges such as regioisomer formation. By carefully following the detailed experimental protocols and comparing the obtained analytical data (NMR, MS, and HPLC) with the expected values outlined in this guide, researchers can ensure the structural integrity of this important building block, thereby fostering reproducibility and advancing their scientific objectives.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
  • Production of 3-aminopyrazoles.
  • Novotna, K., et al. (2018).
  • Scheme 15: Synthesis of 3-aminopyrazoles.
  • 3(5)-aminopyrazole. Organic Syntheses Procedure. (URL: [Link])

  • 3-Ethoxyacrylonitrile Suppliers. LookChem. (URL: [Link])

  • Begtrup, M., & Nytoft, H. P. (1983). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Acta Chemica Scandinavica, Series B, 37, 639-646.
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • Claramunt, R. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(12), 2865.
  • Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(9), 2185.
  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888.
  • Kumar, A., et al. (2020). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Molecular Structure, 1222, 128913.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. (URL: not available)
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). Molecules, 28(13), 5082.
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (n.d.).
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2011). Molecules, 16(7), 5590-5599.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. (URL: [Link])

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.).
  • Mass spectrometric study of some pyrazoline derivatives.
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). Molecules, 26(11), 3237.
  • 3-Ethoxyacrylonitrile. ChemBK. (URL: [Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-methoxyethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(2-methoxyethyl)-1H-pyrazol-3-amine, a substituted pyrazole amine. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework of understanding, ensuring that safety and regulatory adherence are integral to your laboratory workflows. The procedures outlined are grounded in established chemical safety principles and regulatory standards, designed to protect both laboratory personnel and the environment.

Section 1: Hazard Characterization and Risk Assessment

Based on data from structurally related aminopyrazoles, we can anticipate the following hazards.[1][2][3][4] This data informs every subsequent step of the disposal process.

Hazard ClassAnticipated RiskRationale & Causality
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.[5]The amine functional group can be corrosive and readily absorbed, while the pyrazole ring can exhibit systemic effects.
Skin Corrosion/Irritation Causes skin irritation.[2][3]Amines are often basic and can irritate or damage skin tissue upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]The chemical's properties make it likely to cause significant, potentially lasting, damage to sensitive eye tissues.
Respiratory Irritation May cause respiratory irritation.[2][3]Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract.

Incompatible Materials: A critical aspect of safe disposal is preventing unintentional reactions in the waste container. Based on related compounds, 1-(2-methoxyethyl)-1H-pyrazol-3-amine should be considered incompatible with:

  • Strong Oxidizing Agents

  • Acids and Acid Chlorides[1][2]

  • Acid Anhydrides[1]

Mixing with these materials could lead to vigorous, exothermic reactions, gas evolution, or fire, compromising the integrity of the waste container and the safety of the laboratory.[6]

Section 2: The Regulatory Imperative: Your Responsibility as a Generator

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] It is the legal responsibility of the waste generator—the laboratory that creates the waste—to properly characterize, segregate, and manage it from generation to final disposal.[9] This principle, known as "cradle-to-grave" liability, underscores the importance of a robust in-lab disposal protocol. State and local regulations may be more stringent than federal mandates.[7] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[6]

Section 3: Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe handling and disposal of waste streams containing 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Protocol 3.1: Disposal of Unused or Expired Neat Compound

This protocol applies to the pure, unused solid or liquid chemical.

  • Do Not Attempt Neutralization: While some general SDSs may mention neutralization, this should not be attempted in the lab as a primary disposal method without a specific, validated protocol.[9] It can generate heat and unknown byproducts.

  • Container Selection: Select a dedicated hazardous waste container that is in good condition, leak-proof, and chemically compatible with the compound.[8][10] The original container, if in good condition, can be used.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "1-(2-methoxyethyl)-1H-pyrazol-3-amine ".[6][8] The accumulation start date must also be clearly visible.

  • Transfer: Carefully transfer the neat compound into the labeled hazardous waste container. Perform this action within a chemical fume hood to mitigate inhalation exposure.

  • Closure and Storage: Securely cap the container immediately after the transfer.[6][8] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[6][11] The SAA should have secondary containment to contain any potential leaks.[11]

Protocol 3.2: Disposal of Contaminated Labware and PPE

This protocol covers items such as gloves, weighing paper, pipette tips, and glassware contaminated with residues of the chemical.

  • Gross Decontamination (Glassware): For heavily contaminated reusable glassware, rinse with a suitable solvent (e.g., ethanol or isopropanol) in a fume hood. The resulting solvent rinse is now a hazardous waste and must be collected in a separate, properly labeled liquid waste container (see Protocol 3.3).

  • Segregation: All solid waste items contaminated with 1-(2-methoxyethyl)-1H-pyrazol-3-amine must be segregated into a dedicated solid hazardous waste stream.

  • Containment: Place contaminated items (gloves, wipes, pipette tips) into a designated, durable, leak-proof container or a properly lined waste receptacle.[12] This container must be clearly labeled "HAZARDOUS WASTE " and list the chemical contaminant.

  • Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container.[10][11]

  • Storage: Keep the solid waste container closed when not in use and store it in the SAA.

Protocol 3.3: Disposal of Contaminated Liquid Waste (e.g., Solvent Rinses)
  • Container Selection: Use a chemically compatible, shatter-resistant container (e.g., a high-density polyethylene or glass bottle) designed for liquid waste.[10] Ensure it has a secure, screw-top cap.

  • Labeling: Label the container "HAZARDOUS WASTE ". List all chemical constituents by their full name, including solvents, and provide an approximate percentage of each. For example: "Ethanol (~99%), 1-(2-methoxyethyl)-1H-pyrazol-3-amine (~1%)".

  • Segregation: This waste stream must be kept separate from incompatible waste types, especially strong acids and oxidizers.[6][10]

  • Collection and Storage: Collect the liquid waste in the labeled container, keeping it capped at all times except when adding waste.[8] Store in the SAA, within a secondary containment bin capable of holding the entire volume of the container.

Section 4: Disposal Workflow and Segregation Logic

To ensure proper segregation, a clear decision-making process is essential. The following diagram illustrates the workflow for managing waste generated from experiments involving 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

G Disposal Decision Workflow for 1-(2-methoxyethyl)-1H-pyrazol-3-amine cluster_0 Disposal Decision Workflow for 1-(2-methoxyethyl)-1H-pyrazol-3-amine cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Disposal Path A Waste Generation Point (Fume Hood / Bench) B What is the physical state? A->B C Is it a sharp? B->C Solid E Liquid Hazardous Waste (Labeled, list all components) Store in secondary containment. B->E Liquid D Solid Hazardous Waste (Labeled for Pyrazole Amine) C->D No F Sharps Hazardous Waste (Puncture-proof container) C->F Yes G Arrange pickup by Certified Hazardous Waste Contractor D->G E->G F->G caption Disposal Workflow Diagram

Sources

A Comprehensive Guide to the Safe Handling of 1-(2-methoxyethyl)-1H-pyrazol-3-amine: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. This guide provides a detailed, experience-driven framework for the safe handling of 1-(2-methoxyethyl)-1H-pyrazol-3-amine. Our objective is to move beyond a simple checklist, offering a deeper understanding of the "why" behind each safety protocol. By fostering this foundational knowledge, we empower scientists to work confidently and securely, building the deep trust that is the bedrock of a successful research partnership.

Hazard Assessment: Understanding the Compound

While specific toxicological data for 1-(2-methoxyethyl)-1H-pyrazol-3-amine is not extensively published, its structure as a substituted pyrazole amine warrants a cautious approach. Safety data for analogous compounds, such as 1-Methyl-1H-pyrazol-3-amine and 3-Aminopyrazole, consistently classify them as irritants.[1][2] These related chemicals are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, we must operate under the precautionary principle that 1-(2-methoxyethyl)-1H-pyrazol-3-amine presents similar hazards. The primary routes of potential exposure are dermal contact, eye contact, and inhalation of dusts or aerosols.

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered defense is the most effective strategy for mitigating chemical exposure. This begins with engineering controls, such as a chemical fume hood, and is supplemented by a robust selection of PPE. The choice of each piece of equipment is deliberate, designed to protect against the specific hazards posed by this class of compounds.

Table 1: Required PPE for Handling 1-(2-methoxyethyl)-1H-pyrazol-3-amine
Body AreaRequired PPERationale and Expert Insight
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses offer insufficient protection. Chemical splash goggles are essential to form a seal around the eyes, protecting against splashes and fine dust.[4] A face shield must be worn in conjunction with goggles, especially when handling larger quantities or performing operations outside a fume hood that could result in splashes.[4] This combination provides a robust barrier for the entire face.
Hands Nitrile Gloves (Double-Gloving Recommended)Nitrile provides good chemical resistance for incidental contact with many heterocyclic amines. Double-gloving is a critical best practice; the outer glove absorbs the initial contamination, and the inner glove provides a secondary barrier in case of a tear or permeation, which is often not immediately visible. Always inspect gloves for defects before use.[5]
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a chemical-resistant material protects your skin and personal clothing from accidental spills and contamination. Ensure the sleeves are of an appropriate length to cover the wrist and interface with your gloves.
Respiratory Not typically required if used in a fume hoodA certified and properly functioning chemical fume hood is the primary and most effective engineering control for preventing inhalation exposure.[3] All weighing and handling of the solid compound and its solutions should occur within the fume hood to contain any dusts or vapors.[3][5]

Procedural Integrity: From Receipt to Disposal

A self-validating protocol is one where safety is integrated into every step of the workflow. This ensures that safe handling is not an afterthought but a fundamental component of the scientific procedure.

Experimental Workflow: Safe Handling Protocol

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal a Verify Fume Hood is Operational b Don All Required PPE (Lab Coat, Goggles, Face Shield, Double Gloves) a->b c Assemble All Equipment (Spatulas, Glassware, Solvents) b->c d Carefully Weigh Solid Compound c->d Begin Experiment e Prepare Solution or Reaction Mixture d->e f Transfer Chemicals Using Controlled Methods e->f g Decontaminate Glassware and Surfaces f->g Conclude Experiment h Segregate Waste: Solid (gloves, wipes) vs. Liquid (solvents) g->h i Dispose of Waste in Clearly Labeled, Sealed Hazardous Waste Containers h->i

Caption: A systematic workflow for handling 1-(2-methoxyethyl)-1H-pyrazol-3-amine.

Step-by-Step Methodology
  • Preparation:

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Don your lab coat, chemical splash goggles, face shield, and two pairs of nitrile gloves.

    • Gather all necessary materials and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Handling (within the fume hood):

    • Weighing: To prevent generating dust, handle the solid compound gently. Use a micro-spatula for transfers to a weigh paper or boat on a tared balance.

    • Solution Preparation: Slowly add the solid to the solvent with stirring to ensure controlled dissolution and prevent splashing.

    • Transfers: When transferring solutions, use pipettes or cannulas to ensure accuracy and prevent spills.

  • Cleanup and Disposal:

    • Decontamination: All non-disposable equipment that contacted the chemical must be decontaminated. Rinse glassware with a suitable solvent (one that will dissolve the compound) into your hazardous liquid waste container, followed by a standard wash.

    • Waste Segregation: Meticulously separate waste streams. Contaminated disposables like gloves, weigh papers, and paper towels must be placed in a designated solid hazardous waste container.[6] All solutions and solvent rinses go into a labeled liquid hazardous waste container.

    • Disposal: Ensure all waste containers are properly sealed and labeled. Dispose of all chemical waste through your institution's Environmental Health and Safety office, following all local and national regulations.[6]

Emergency Response: A Validated Plan

Preparedness is the key to mitigating the severity of any laboratory incident. All personnel must be familiar with the location and operation of safety equipment.

Emergency Response Flowchart

G cluster_response Immediate Actions cluster_followup Follow-Up start Incident Occurs (Spill or Exposure) alert Alert Colleagues & Supervisor start->alert evacuate Evacuate Immediate Area start->evacuate shower If Exposed, Use Safety Shower / Eyewash for 15 Minutes start->shower Personal Contact sds Provide SDS to Responders alert->sds remove_ppe Safely Remove Contaminated PPE shower->remove_ppe medical Seek Immediate Medical Attention remove_ppe->medical

Caption: A decision-making flowchart for chemical exposure or spill emergencies.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower while removing contaminated clothing.[1] Seek immediate medical attention.[3]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

By adhering to these rigorous safety standards, you ensure not only your own well-being but also the integrity of your research and the safety of your entire team.

References

  • Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.Acros Organics. Provided by Fisher Scientific.
  • Safety Data Sheet for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.Enamine.
  • MAP-LVG923 Safety D
  • Safety Data Sheet for 1-Methyl-1H-pyrazol-5-ylamine.Fisher Scientific.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. URL: [Link]

  • Working with Hazardous Chemicals. in Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-1H-pyrazol-3-amine
Reactant of Route 2
1-(2-methoxyethyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.